molecular formula C5H14Cl2N2O B2475934 Morpholin-3-ylmethanamine dihydrochloride CAS No. 1157076-33-9

Morpholin-3-ylmethanamine dihydrochloride

Cat. No.: B2475934
CAS No.: 1157076-33-9
M. Wt: 189.08
InChI Key: FCUJWBSQVRSEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-3-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2O and its molecular weight is 189.08. The purity is usually 95%.
BenchChem offers high-quality Morpholin-3-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-3-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-3-5-4-8-2-1-7-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUJWBSQVRSEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157076-33-9
Record name morpholin-3-ylmethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Morpholin-3-ylmethanamine Dihydrochloride: Structural Architecture, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of Morpholin-3-ylmethanamine dihydrochloride .

Chemical Identity & Structural Analysis[1][2][3]

Morpholin-3-ylmethanamine dihydrochloride (CAS: 1157076-33-9) is a saturated heterocyclic building block featuring a morpholine ring substituted at the C3 position with a primary aminomethyl group. As a dihydrochloride salt, it exists as a stable, polar solid, overcoming the volatility and oxidative instability of the free base.

Core Identification Data[2][4]
PropertySpecification
IUPAC Name 1-(Morpholin-3-yl)methanamine dihydrochloride
Common Name 3-(Aminomethyl)morpholine dihydrochloride
CAS Number 1157076-33-9
Molecular Formula C₅H₁₂N₂O[1] · 2HCl
Molecular Weight 189.08 g/mol (Salt); 116.16 g/mol (Free Base)
SMILES Cl.Cl.NCC1COCCN1
Chirality Contains one stereocenter at C3. Available as racemate or enantiopure (R/S) forms.
Structural Pharmacophore

The molecule offers three distinct vectors for drug design:

  • Ether Oxygen (Position 1): Acts as a weak hydrogen bond acceptor, crucial for kinase hinge binding (e.g., PI3K/mTOR inhibitors).

  • Secondary Amine (Position 4): A nucleophilic handle for functionalization (alkylation, acylation) or a basic center for salt bridge formation.

  • Primary Amine (Exocyclic): A versatile linker for fragment-based drug discovery (FBDD), allowing extension into solvent-exposed pockets.

G Struct Morpholin-3-ylmethanamine (Core Scaffold) O1 Ether Oxygen (Pos 1) H-Bond Acceptor (Kinase Hinge Binder) Struct->O1 Intrinsic N4 Secondary Amine (Pos 4) Nucleophile / Base (pKₐ ~8.3) Struct->N4 Intrinsic NH2 Primary Amine (Exocyclic) Linker / Solubilizer (pKₐ ~9.5) Struct->NH2 Functional Handle

Figure 1: Pharmacophoric analysis of the 3-aminomethylmorpholine scaffold.

Physicochemical Profile

The dihydrochloride salt significantly alters the physical properties compared to the oil-based free amine, facilitating handling and purification.

ParameterValue / DescriptionContext
Physical State White to off-white crystalline solidHighly hygroscopic; store under desiccant.
Solubility >100 mg/mL in Water, DMSOExcellent aqueous solubility due to ionic character.
Melting Point >175°C (decomposition)Typical for morpholine HCl salts; prevents sublimation.
Acidity (pKₐ) pKₐ₁ ≈ 8.3 (Ring NH), pKₐ₂ ≈ 9.5 (Exocyclic NH₂)Estimated values based on morpholine and methylamine.
LogP -1.5 (Free Base, calc.)Highly polar; reduces lipophilicity of drug candidates.

Synthetic Methodologies

For research applications, the most reliable route involves the deprotection of commercially available Boc-protected intermediates. This method ensures high purity and avoids the harsh conditions of de novo cyclization.

Protocol: Deprotection of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Objective: Isolate Morpholin-3-ylmethanamine dihydrochloride from its Boc-protected precursor.

Reagents:

  • Precursor: tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 475106-18-4)

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-precursor in minimal DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise add 10.0 eq of 4.0 M HCl in Dioxane.

    • Note: Excess acid ensures complete protonation of both amine sites.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS for the disappearance of the starting material [M+H]⁺ = 217.

  • Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid. If no precipitate forms, add diethyl ether (Et₂O) to induce crystallization.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture absorption. Wash the filter cake 3x with cold Et₂O.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.

Synthesis Start Boc-3-aminomethyl morpholine Step1 Add 4M HCl in Dioxane Start->Step1 Inter Deprotection (- Isobutylene, - CO₂) Step1->Inter 25°C, 4h End Morpholin-3-ylmethanamine Dihydrochloride Inter->End Precipitation & Filtration

Figure 2: Synthetic workflow for the generation of the dihydrochloride salt.

Medicinal Chemistry Applications

"Escape from Flatland"

The morpholine ring is non-planar (chair conformation), offering a 3D vector that improves solubility and metabolic stability compared to planar aromatic rings (e.g., phenyl, pyridine). The 3-aminomethyl substituent introduces a chiral vector, allowing exploration of specific protein pockets.

Kinase Inhibition (PI3K/mTOR)

Morpholine derivatives are privileged scaffolds in kinase inhibitors. The ether oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Mechanism: The 3-aminomethyl group can extend into the ribose-binding pocket or the solvent front , improving selectivity between isoforms (e.g., PI3Kα vs. PI3Kδ).

  • Example: Analogues of ZSTK474 (a pan-PI3K inhibitor) utilize the morpholine oxygen for binding. Substitution at the 3-position has been explored to modulate potency and physicochemical properties.

Fragment Coupling

The primary amine is a high-utility handle for library synthesis:

  • Urea Formation: Reaction with isocyanates to form soluble urea linkers.[2]

  • Amide Coupling: Standard HATU/EDC coupling with carboxylic acids.

  • Reductive Amination: Coupling with aldehydes to form secondary amines.

Handling & Safety

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weighing should be performed quickly or in a glovebox. Store in a desiccator.

  • Corrosivity: As an amine salt, it can be irritating to mucous membranes and eyes. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or stored frozen to prevent bacterial growth or slow oxidation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44182325, 3-Aminomethyl-4-boc-morpholine. Retrieved from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Efficient Synthesis of Morpholines via Hydroamination. Journal of Organic Chemistry, 81(19), 8696–8709. Retrieved from [Link]

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. (Contextual reference for morpholine scaffold utility). Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Quality Assurance of CAS 1157076-33-9

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for the sourcing, quality assurance, and experimental handling of Morpholin-3-ylmethanamine Dihydrochloride (CAS 1157076-33-9) .[1] It is designed for medicinal chemists and procurement specialists in the pharmaceutical industry.

Molecule: Morpholin-3-ylmethanamine Dihydrochloride Focus: Supply Chain Validation, Purity Analysis, and Handling Protocols[1]

Executive Summary

Morpholin-3-ylmethanamine Dihydrochloride is a high-value "privileged scaffold" in drug discovery.[1] Its core structure—a morpholine ring with a reactive primary amine at the 3-position—is frequently employed to modulate physicochemical properties (solubility, lipophilicity) and target engagement in kinase inhibitors and GPCR ligands.

However, its lack of strong UV chromophores and hygroscopic nature present specific challenges in Quality Control (QC). This guide outlines a self-validating sourcing strategy and a robust analytical framework to ensure data integrity in downstream applications.

Chemical Profile & Specifications

PropertySpecification
CAS Number 1157076-33-9
IUPAC Name 1-(Morpholin-3-yl)methanamine dihydrochloride
Synonyms 3-(Aminomethyl)morpholine 2HCl; Morpholin-3-ylmethanamine 2HCl
Molecular Formula C₅H₁₂N₂O[1][2][3][4][5] · 2HCl
Molecular Weight 189.08 g/mol (Salt); 116.16 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Stereochemistry Racemic (unless specified as (R)- or (S)- by supplier).[1][3] Note: The 3-position is a chiral center.[1]
Critical Specification: The "Invisible" Impurity Risk

Because this molecule lacks aromatic rings, it has negligible UV absorbance above 210 nm.

  • Risk: Standard HPLC-UV (254 nm) will produce a blank chromatogram, potentially masking 100% of impurities.

  • Requirement: Suppliers must provide purity data via LC-MS , ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or qNMR . Reject any CoA that claims >98% purity based solely on UV 254 nm without derivatization.

Sourcing Strategy & Supplier Evaluation[6]

When sourcing CAS 1157076-33-9, vendors generally fall into three tiers. Your choice should depend on the development stage.

Tier 1: Validated Catalog Suppliers (Discovery Scale <10g)
  • Examples: Fluorochem (UK), AK Scientific (USA), Enamine (Ukraine/Global).[1]

  • Pros: High reliability, usually provide valid LC-MS/NMR data.

  • Cons: Higher unit cost (

    
    150/g).[1]
    
Tier 2: Specialized CROs (Scale-up >100g)[1]
  • Examples: WuXi AppTec, Pharmablock, various specialized manufacturers in Jiangsu/Shanghai (verified via ChemicalBook/SciFinder).

  • Pros: Bulk pricing, custom salt formation.

  • Cons: Variable batch quality. Requires strict internal QC (see Section 4).[1]

Supplier Verification Protocol

Before placing a bulk order, request a Batch-Specific CoA containing:

  • 1H NMR in D₂O or DMSO-d6: Must show correct integration for the morpholine ring protons (3.0–4.0 ppm) and the methylene group (2.8–3.2 ppm).

  • Chloride Content Titration: To confirm the stoichiometry is exactly 2HCl (approx. 37.5% Cl by weight). Excess HCl leads to hygroscopicity issues; deficiency indicates free-base instability.[1]

  • Water Content (Karl Fischer): Should be <2%. High water content indicates improper storage of this hygroscopic salt.

Quality Assurance & Analytical Protocols

The "Blind Spot" Solution: Derivatization HPLC Method

Since the molecule is UV-inactive, direct HPLC is unreliable. Use this derivatization protocol to attach a chromophore for precise purity assessment.

Protocol: Benzoyl Chloride Derivatization

  • Sample Prep: Dissolve 10 mg of CAS 1157076-33-9 in 1 mL of 1M NaOH (neutralizes HCl and activates amine).

  • Reaction: Add 15 µL Benzoyl Chloride. Vortex for 30 seconds. Let stand for 5 minutes.

  • Quench: Add 100 µL Glycine solution (to consume excess benzoyl chloride) or simply analyze the main peak.

  • Analysis: Inject onto RP-HPLC (C18 column) with UV detection at 254 nm .

  • Result: The morpholine amine will convert to the N-benzoyl derivative, which absorbs strongly. Impurities that do not react (non-amines) or react differently will be separated.[1]

Self-Validating QC Workflow (Graphviz)[1]

QC_Workflow Start Sample Receipt CAS 1157076-33-9 Visual Visual Inspection (White Crystalline Solid?) Start->Visual Solubility Solubility Test (Clear in Water/DMSO?) Visual->Solubility NMR 1H NMR (D2O) Identity & Stoichiometry Solubility->NMR Decision1 Structure Confirmed? NMR->Decision1 Purity_Check Purity Analysis (Choose Method) Decision1->Purity_Check Yes Reject QUARANTINE / REJECT Decision1->Reject No (Wrong Structure) Method_A Method A: LC-MS / ELSD (Direct Detection) Purity_Check->Method_A Method_B Method B: Derivatization (Benzoyl Chloride + UV) Purity_Check->Method_B Titration Argentometric Titration (Confirm 2HCl Salt) Method_A->Titration Method_B->Titration Final_Decision Pass / Fail? Titration->Final_Decision Approve RELEASE FOR USE Final_Decision->Approve Purity >97% & Cl ~37% Final_Decision->Reject Impure / Wet

Figure 1: Decision tree for validating UV-inactive amine salts. Note the requirement for specialized detection or derivatization.

Handling and Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Exposure to humid air will cause it to deliquesce (turn into a sticky oil), making accurate weighing impossible.

  • Storage:

    • Temp: -20°C (Long term) or 2-8°C (Short term).[1]

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Tightly sealed glass vial with Parafilm; secondary containment with desiccant (silica gel) is mandatory.[1]

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precision work.

Scientific Context & Applications

This building block is a precursor to 3-substituted morpholines , a structural motif found in numerous bioactive compounds.

  • Mechanism: The morpholine oxygen acts as a weak hydrogen bond acceptor, while the 3-position substitution breaks molecular symmetry, increasing solubility and often improving selectivity in kinase binding pockets compared to unsubstituted morpholines.

  • Synthesis Utility: The primary amine is a versatile handle for:

    • Amide coupling: Reacting with carboxylic acids (e.g., to link to a kinase hinge-binder).

    • Reductive Amination: Reacting with aldehydes.

    • SNAr reactions: Displacing halides on heteroaromatic cores (e.g., chloropyrimidines).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1157076-33-9. Retrieved from [Link]

  • American Elements. Morpholine Derivatives Catalog. Retrieved from [Link]

Sources

Morpholin-3-ylmethanamine: A Privileged Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern drug discovery, chirality is a paramount consideration. The vast majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. The enantiomeric form of a drug can dictate its efficacy, safety, and pharmacokinetic profile. Consequently, the use of enantiomerically pure chiral building blocks has become a cornerstone of rational drug design, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices.[1][2]

Among the plethora of chiral scaffolds, the morpholine ring has emerged as a "privileged structure" in medicinal chemistry.[3][4] Its unique physicochemical properties, including a pKa that enhances aqueous solubility and a flexible conformation, make it an attractive moiety for improving the drug-like properties of a molecule.[5][6] Specifically, chiral 3-substituted morpholine derivatives have garnered significant attention as key components in a range of biologically active compounds. This guide focuses on a particularly valuable member of this class: Morpholin-3-ylmethanamine.

This document will provide a comprehensive overview of the synthesis and application of (R)- and (S)-Morpholin-3-ylmethanamine as chiral building blocks. We will delve into the synthetic strategies for accessing these enantiopure compounds, explore their role in the structure-activity relationship (SAR) of drug candidates, and provide insights into the causal relationship between their structural features and pharmacological outcomes.

The Strategic Value of the Morpholin-3-ylmethanamine Scaffold

The incorporation of the morpholin-3-ylmethanamine moiety into a drug candidate is a deliberate design choice driven by the favorable attributes it imparts. The morpholine ring itself is known to improve the pharmacokinetic profile of compounds, and the chiral aminomethyl group at the 3-position provides a key vector for interaction with biological targets.[3][7]

Key Advantages:

  • Improved Physicochemical Properties: The morpholine nitrogen has a pKa that can be optimal for achieving a balance between aqueous solubility and membrane permeability, crucial for oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[7]

  • Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can pre-organize appended functional groups, leading to higher binding affinity and selectivity for the target protein.

  • Key Interaction Point: The primary amine of the aminomethyl group serves as a versatile handle for forming hydrogen bonds, salt bridges, or for further chemical elaboration to modulate the compound's properties.

Asymmetric Synthesis of Enantiopure Morpholin-3-ylmethanamine

The synthesis of enantiomerically pure morpholin-3-ylmethanamine is a critical step in its utilization as a chiral building block. Several asymmetric synthetic strategies have been developed for 3-substituted morpholines, with a notable approach being the palladium-catalyzed double allylic substitution.[8]

A key methodology for the asymmetric synthesis of an aminomethyl morpholine intermediate has been reported by Wilkinson.[8] This approach involves the construction of a vinyl morpholine through a palladium-catalyzed double allylic substitution, which is then further elaborated to the desired aminomethyl morpholine.

While the full experimental details are proprietary to the cited literature, the general synthetic workflow provides a validated pathway for obtaining this valuable chiral building block.

Experimental Protocol: Asymmetric Synthesis of an Aminomethyl Morpholine Intermediate

(Note: The following is a generalized procedure based on the synthetic strategy reported by Wilkinson (2005). For detailed experimental conditions, reagent quantities, and purification methods, please refer to the original publication: Wilkinson, M. C. Asymmetric synthesis of an aminomethyl morpholine via double allylic substitution. Tetrahedron Letters, 2005, 46(28), 4773-4775.)[8]

Objective: To synthesize an enantiomerically enriched aminomethyl morpholine intermediate.

Overall Strategy:

  • Step 1: Palladium-Catalyzed Double Allylic Substitution: Construction of a chiral vinyl morpholine derivative from an achiral starting material using a chiral palladium catalyst.

  • Step 2: Oxidative Cleavage: Cleavage of the vinyl group to an aldehyde.

  • Step 3: Reductive Amination: Conversion of the aldehyde to the primary amine to yield the target aminomethyl morpholine.

Step-by-Step Methodology (Conceptual):

  • Synthesis of the Chiral Vinyl Morpholine:

    • To a solution of the starting diol and a suitable amine in an appropriate solvent, add a palladium catalyst and a chiral ligand.

    • The reaction is stirred at a specific temperature until completion, monitored by TLC or LC-MS.

    • The resulting vinyl morpholine is isolated and purified using column chromatography.

  • Oxidative Cleavage to the Aldehyde:

    • The purified vinyl morpholine is subjected to ozonolysis or other oxidative cleavage conditions (e.g., OsO₄/NaIO₄) to generate the corresponding aldehyde.

    • The aldehyde is then worked up and purified.

  • Reductive Amination to the Aminomethyl Morpholine:

    • The aldehyde is dissolved in a suitable solvent and treated with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

    • The reaction proceeds to form the primary amine.

    • The final product, the aminomethyl morpholine, is purified by an appropriate method, such as crystallization or chromatography.

Application in Drug Discovery: Case Studies and Structure-Activity Relationships

The utility of the morpholin-3-ylmethanamine scaffold is best illustrated through its incorporation into bioactive molecules. While direct incorporation of the parent aminomethylmorpholine is less common, the broader class of 3-substituted morpholines is prevalent in numerous drug candidates and approved drugs. The insights gained from these related structures are highly relevant to understanding the potential of morpholin-3-ylmethanamine.

A prime example is the antiemetic drug Aprepitant , a neurokinin-1 (NK1) receptor antagonist. While not containing the exact aminomethylmorpholine fragment, its core structure features a complex 3-substituted morpholine that is critical for its activity. The synthesis of Aprepitant and its analogues provides a valuable case study for the application of chiral 3-substituted morpholine building blocks.

The structure-activity relationship (SAR) studies of morpholine-containing compounds have revealed key insights:

  • Stereochemistry is Crucial: The absolute stereochemistry at the C3 position of the morpholine ring is often critical for potent and selective interaction with the biological target.[9]

  • Substitution on the Aminomethyl Group: Derivatization of the primary amine can be used to fine-tune the compound's properties, such as lipophilicity and target engagement.

  • Vectorial Orientation: The aminomethyl group provides a defined vector for orienting substituents into a specific region of the target's binding pocket, enhancing affinity and selectivity.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Chiral 3-Substituted Morpholines

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesReference
Palladium-Catalyzed Double Allylic Substitution Asymmetric synthesis from achiral precursors.High enantioselectivity.Requires optimization of catalyst and ligand.[8]
Biocatalytic Imine Reduction Utilizes imine reductase enzymes.High enantioselectivity, mild reaction conditions.Substrate scope can be limited by the enzyme.[10]
Ring-Closing Metathesis Formation of the morpholine ring from an acyclic precursor.Good for complex, substituted morpholines.May require multiple steps to prepare the precursor.
From Chiral Pool Synthesis starting from enantiopure amino acids or other natural products.Readily available starting materials.Can involve lengthy synthetic sequences.

Visualization

Asymmetric_Synthesis_of_Aminomethyl_Morpholine cluster_start Starting Materials cluster_step1 Step 1: Pd-Catalyzed Reaction cluster_step2 Step 2: Oxidative Cleavage cluster_step3 Step 3: Reductive Amination Start_Diol Achiral Diol Vinyl_Morpholine Chiral Vinyl Morpholine Start_Diol->Vinyl_Morpholine Double Allylic Substitution Start_Amine Amine Source Start_Amine->Vinyl_Morpholine Aldehyde Chiral Morpholine-3-carboxaldehyde Vinyl_Morpholine->Aldehyde Ozonolysis or OsO4/NaIO4 Final_Product (R/S)-Morpholin-3-ylmethanamine Aldehyde->Final_Product NH3 source, Reducing Agent Catalyst Pd Catalyst + Chiral Ligand Catalyst->Vinyl_Morpholine caption Conceptual workflow for the asymmetric synthesis of Morpholin-3-ylmethanamine.

Caption: Conceptual workflow for the asymmetric synthesis of Morpholin-3-ylmethanamine.

Role_of_Morpholine_Scaffold cluster_properties Improved Drug Properties cluster_interactions Target Engagement Morpholine Morpholin-3-ylmethanamine Scaffold Morpholine Ring Chiral Center (C3) Aminomethyl Group PK Pharmacokinetics (ADME) Morpholine:f0->PK Solubility Aqueous Solubility Morpholine:f0->Solubility Metabolism Metabolic Stability Morpholine:f0->Metabolism Binding Enhanced Binding Affinity Morpholine:f1->Binding Selectivity Improved Selectivity Morpholine:f1->Selectivity H_Bonding Hydrogen Bonding Morpholine:f2->H_Bonding caption Key contributions of the Morpholin-3-ylmethanamine scaffold in drug design.

Caption: Key contributions of the Morpholin-3-ylmethanamine scaffold in drug design.

Conclusion

Morpholin-3-ylmethanamine represents a highly valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its inherent structural and physicochemical properties, stemming from the morpholine core and the chiral aminomethyl substituent, offer a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The development of robust asymmetric synthetic routes, such as the palladium-catalyzed double allylic substitution, has made these enantiopure building blocks more accessible for use in drug discovery programs. As the demand for stereochemically pure and highly optimized drug candidates continues to grow, the strategic incorporation of chiral building blocks like Morpholin-3-ylmethanamine will undoubtedly play an increasingly critical role in the future of pharmaceutical research and development.

References

  • Wilkinson, M. C. Asymmetric synthesis of an aminomethyl morpholine via double allylic substitution. Tetrahedron Letters, 2005, 46(28), 4773-4775.
  • Blower, P. J. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024, 556, 01051.
  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Jampilek, J. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020, 40(2), 709-752.
  • Bornholdt, J., Felding, J., & Kristensen, J. L. Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 2010, 75(21), 7454–7457.
  • Fish, P. V., et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 2008, 18(8), 2562-2566.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020, 15(5), 392-403.
  • Wilkinson, M. C. Asymmetric synthesis of an aminomethyl morpholine via double allylic substitution. Tetrahedron Letters, 2005, 46(28), 4773-4775.
  • Singh, R. K., Kumar, S., & Kumar, A. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020, 96, 103578.
  • Wolfe, J. P., & Rossi, M. A. A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 2004, 6(8), 1221-1224.
  • Balsamo, J., et al. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.
  • Blaser, H. U. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004, 9(5), 406-413.
  • Singh, P., et al. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 2022, 6(S4), 2219-2244.
  • Maccoss, M., & DeMartino, J. A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2020, 11(17), 2646-2669.
  • Zhang, W., et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021, 12(43), 14481-14486.
  • Kaur, H., & Singh, J. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013, 49(6), 787-814.
  • Ortiz, K. G., et al.

Sources

Molecular weight and formula of 1-(morpholin-3-yl)methanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Morpholin-3-yl)methanamine 2HCl Physicochemical Profiling, Synthetic Utility, and Quality Control

Abstract

This technical guide provides a comprehensive analysis of 1-(morpholin-3-yl)methanamine dihydrochloride , a critical heterocyclic building block in medicinal chemistry. Unlike its C4-substituted isomer, the C3-substituted morpholine offers a chiral scaffold with distinct vector geometry, widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of gastroprokinetic agents such as Mosapride. This document details its stoichiometric properties, validated synthetic protocols, and quality control parameters.

Chemical Constitution & Stoichiometry

The precise characterization of 1-(morpholin-3-yl)methanamine 2HCl requires a clear distinction between the free base and its dihydrochloride salt form. The molecule possesses two basic centers: the secondary amine within the morpholine ring and the primary amine on the methyl side chain.

Physicochemical Constants
ParameterValueNotes
IUPAC Name 1-(Morpholin-3-yl)methanamine dihydrochlorideAlso known as 3-(Aminomethyl)morpholine 2HCl
Free Base Formula

Free Base MW 116.16 g/mol
Salt Formula

(

)
Salt MW 189.08 g/mol Stoichiometry: 1 Base : 2 HCl
Chirality R / S EnantiomersC3 is a chiral center.[1][2][3][4][5][6][7] CAS often refers to racemate unless specified.
CAS (Racemate) Generic ReferenceSee specific enantiomers (e.g., R-isomer precursors: 1187929-33-4)
Solubility High (Water, DMSO)Hygroscopic solid
Structural Logic & Ionization

The 2HCl stoichiometry is driven by the pKa values of the nitrogen atoms.

  • N1 (Primary Amine): High basicity (pKa ~9.8–10.5). Protonates first.

  • N2 (Secondary Ring Amine): Moderate basicity (pKa ~8.4). Protonates second.

  • Result: In the presence of excess HCl (e.g., 4M HCl in dioxane), both sites are fully protonated, yielding the stable dihydrochloride salt.

G Base Free Base (C5H12N2O) MW: 116.16 Salt Dihydrochloride Salt (C5H14Cl2N2O) MW: 189.08 Base->Salt Protonation of 1° and 2° Amines HCl + 2 Equivalents HCl HCl->Salt

Figure 1: Stoichiometric conversion from free base to dihydrochloride salt.

Synthetic Utility & Protocols

The C3-substituted morpholine scaffold is synthetically more challenging to access than the C4-analog due to the need to construct the ring or selectively functionalize a carbon center.

Primary Synthetic Route (Boc-Deprotection)

The most robust laboratory method involves the deprotection of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. This intermediate allows for the separation of enantiomers prior to salt formation.

Protocol: Acidolytic Cleavage

  • Precursor: Dissolve tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane or MeOH.

  • Reagent: Add HCl (4.0 M in dioxane, 5–10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.

  • Workup:

    • The product often precipitates as a white solid.

    • Filter the precipitate under an inert atmosphere (N2).

    • Wash with cold diethyl ether (

      
      ) to remove organic impurities.
      
    • Dry under high vacuum to remove trace HCl gas.

Industrial Application: Mosapride Synthesis

This scaffold is a key intermediate in the synthesis of Mosapride , a gastroprokinetic agent. The 3-(aminomethyl)morpholine moiety acts as the linker between the substituted benzamide and the fluorobenzyl group.

  • Mechanism: The primary amine of the scaffold reacts with a benzoic acid derivative (via amide coupling), while the secondary amine is alkylated with a 4-fluorobenzyl halide.

Synthesis Precursor Boc-Protected Precursor (CAS: 475106-18-4) Deprotection Deprotection (HCl / Dioxane) Precursor->Deprotection Product 1-(morpholin-3-yl)methanamine 2HCl (Target Scaffold) Deprotection->Product App1 Application: Mosapride Synthesis (Gastroprokinetic Agent) Product->App1 Amide Coupling App2 Application: FBDD (Kinase Inhibitor Design) Product->App2 Fragment Elaboration

Figure 2: Synthetic workflow from protected precursor to pharmaceutical applications.

Quality Control (QC) & Validation

To ensure the integrity of the 2HCl salt, the following QC parameters must be met.

1H NMR Validation (D2O)

The spectrum in Deuterium Oxide (


) will show distinct shifts due to protonation.
  • Side Chain (

    
    ):  A doublet or multiplet around 
    
    
    
    3.0–3.2 ppm.
  • Ring Protons: A complex set of multiplets between

    
     3.4–4.0 ppm due to the asymmetry introduced by the C3 substituent.
    
  • Absence of Boc: Verify the absence of a singlet at

    
     1.4 ppm (9H).
    
Chloride Content Titration

Since the salt is hygroscopic, the exact molecular weight can drift due to water absorption.

  • Method: Argentometric titration (

    
    ) using a chloride-selective electrode or colorimetric indicator (fluorescein).
    
  • Target: Theoretical Cl content =

    
     (
    
    
    
    ).
  • Calculation:

    
    
    
Handling and Storage
  • Hygroscopicity: The 2HCl salt is highly hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability: Stable under acidic conditions; however, the free base is prone to oxidation or carbamate formation (

    
     absorption) if exposed to air.
    

References

  • PubChem Compound Summary. 1-(Morpholin-4-yl)methanamine (Isomer Comparison). National Library of Medicine. Link

  • Mosapride Synthesis Pathway. Preparation of Mosapride via 3-(aminomethyl)morpholine intermediates. Google Patents (CN113214181A). Link

  • Chiral Morpholine Synthesis. Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh J. Sci. Ind.[1][7][8][9] Res. Link

  • Boc-Precursor Data. (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Properties. BLD Pharm.[9] Link

Sources

The Morpholine Paradox: Anchoring Potency & Modulating ADME in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Morpholine Scaffolds in Kinase Inhibitor Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Directive: The "Privileged" Architecture

In the landscape of kinase inhibitor medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) occupies a "privileged" status.[1][2] It is rarely a passive bystander. Instead, it frequently performs a dual function that is difficult to replicate with other heterocycles:

  • Structural Anchor: It acts as a critical hydrogen bond acceptor in the ATP-binding pocket (hinge region).[3]

  • ADME Modulator: It optimizes the lipophilic ligand efficiency (LLE), solubility, and metabolic stability of the parent scaffold.

This guide deconstructs the morpholine scaffold not just as a solubilizing group, but as a precision tool for tuning selectivity and potency in Type I and Type II kinase inhibitors.

Mechanistic Pharmacology: The Binding Interface

The utility of morpholine stems from its specific electronic and steric profile. Unlike piperazine (which introduces a basic secondary/tertiary amine often requiring capping) or piperidine (highly lipophilic), morpholine offers a balanced dipole.

The Hinge-Binding Paradigm (The Oxygen Anchor)

In many kinase active sites, the ether oxygen of the morpholine ring serves as a dedicated Hydrogen Bond Acceptor (HBA).

  • Target Residue: Backbone amide NH of the hinge region (e.g., Val828 in PI3K

    
    , Val2240 in mTOR).
    
  • Geometry: The chair conformation of morpholine positions the oxygen atom to accept a H-bond while directing the bulk of the inhibitor into the hydrophobic back-pocket or out towards the solvent front.

  • Energetics: This interaction is often enthalpy-driven, locking the inhibitor into the ATP site.

The Solvent-Front Strategy

When attached to the core scaffold (e.g., pyrimidine, quinazoline) at a position pointing away from the hinge, morpholine acts as a "solubilizing tail."

  • Solvation: The ether oxygen and the amine nitrogen interact with bulk water, lowering logD without sacrificing the hydrophobic contacts required for binding affinity.

  • Metabolic Shielding: The ring is generally more metabolically stable than open-chain alkyl amines, though it remains susceptible to oxidative metabolism at the

    
    -carbon.
    
Visualization: The Dual Binding Mode

The following diagram illustrates the two distinct roles of morpholine using the PI3K inhibitor ZSTK474 as a model. One morpholine binds the hinge; the other interacts with the solvent.[4]

Morpholine_Binding_Mode cluster_Protein Kinase ATP Pocket (PI3K Model) cluster_Inhibitor Inhibitor Structure (ZSTK474) Hinge Hinge Region (Val828 Backbone NH) Solvent Solvent Interface (Bulk Water) Hydrophobic Hydrophobic Pocket (Affinity Driver) Core Triazine Core Core->Hydrophobic Van der Waals Morph1 Morpholine A (Hinge Binder) Core->Morph1 Morph2 Morpholine B (Solvent Tail) Core->Morph2 Morph1->Hinge H-Bond (2.8 Å) Ether Oxygen acts as Acceptor Morph2->Solvent Solubility & PK Exposed to aqueous environment

Figure 1: Functional dichotomy of morpholine groups in ZSTK474 binding to PI3K.[5] Morpholine A is critical for affinity (hinge), while Morpholine B drives pharmacokinetic properties.

Physicochemical & SAR Profiling

Replacing a morpholine ring is a standard SAR tactic, but the consequences are often non-linear. The table below compares morpholine with its common isosteres.

Table 1: Comparative Profile of Morpholine vs. Isosteres
ScaffoldStructurepKa (Conj. Acid)LogP ContributionH-Bond PotentialPrimary Liability
Morpholine O(CH2CH2)2NH~8.3Moderate (-0.86)Acceptor (O), Donor/Acceptor (N)

-C Oxidation (CYP3A4)
Piperazine HN(CH2CH2)2NH~9.8Low (Hydrophilic)Donor/Acceptor (N1, N4)High Clearance, hERG binding
Piperidine (CH2)5NH~11.0High (Lipophilic)Donor/Acceptor (N)Solubility issues, hERG
THP O(CH2CH2)2CH2N/AModerateAcceptor (O) onlyNo ionizable center (Solubility risk)

Key Insight: Morpholine is often the "Goldilocks" choice. It is less basic than piperazine (reducing hERG liability) but more soluble than piperidine.

Experimental Protocols

Synthetic Installation of Morpholine

Context: Installing a morpholine moiety onto an aryl halide core (e.g., a chloropyrimidine or chlorotriazine) via Nucleophilic Aromatic Substitution (


).

Protocol:


 Installation 
  • Reagents:

    • Substrate: 4-chloro-quinazoline derivative (1.0 eq).

    • Nucleophile: Morpholine (1.2 - 1.5 eq).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 eq) or 
      
      
      
      .
    • Solvent: DMF or IPA (Isopropanol).

  • Procedure:

    • Dissolve the substrate in DMF (0.1 M concentration).

    • Add DIPEA followed by morpholine dropwise.

    • Thermodynamic Control: Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF and excess amine. Dry over

      
      .
      
    • Purification: Flash column chromatography (MeOH/DCM gradient). Morpholine derivatives are often polar; expect elution at 2–5% MeOH.

Validation Check: The product should show a characteristic proton NMR signal: two triplets (or broad multiplets) around


 3.6–3.8 ppm (O-

) and

2.8–3.5 ppm (N-

).
Biochemical Validation: Kinase Binding Assay (TR-FRET)

Context: Verifying if the morpholine modification impacts ATP-competitive binding.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: Competition between a fluorescent tracer (Alexa Fluor® 647-labeled ATP-competitive inhibitor) and the test compound (Morpholine analog) for the kinase active site.

  • Reagents:

    • Kinase (e.g., PI3K

      
      , 5 nM final).[5]
      
    • Eu-labeled anti-tag antibody (2 nM).

    • Tracer (K_d concentration).

    • Test Compound (Serial dilution in DMSO).

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (10-point dose response) into a 384-well white low-volume plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate 15 min at RT.

    • Step 3: Add 5 µL of Tracer solution.

    • Step 4: Incubate for 60 min at RT in the dark.

    • Step 5: Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Plot ER vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

      
      .
      
    • Self-Validation: If the morpholine analog loses hinge binding (e.g., due to steric clash), the

      
       will shift right by orders of magnitude compared to the parent reference.
      

Advanced Design: Bioisosteres & Future Outlook

While morpholine is powerful, metabolic oxidation at the carbon alpha to the oxygen is a liability.

  • Deuteration: Selective deuteration of the morpholine ring can suppress metabolic clearance (Kinetic Isotope Effect).

  • Bridged Morpholines: 2,6-bridged morpholines restrict conformational flexibility, potentially improving entropy of binding, though often at the cost of synthetic complexity.

  • Oxetanes: Replacing the morpholine with an azetidine-oxetane spirocycle is an emerging strategy to lower lipophilicity further while maintaining the H-bond acceptor capability.

Workflow: SAR Optimization Cycle

SAR_Cycle Design Design: Morpholine Analog (Vary substitution/isostere) Synth Synthesis: SnAr or Buchwald Design->Synth Assay Assay: TR-FRET IC50 Synth->Assay ADME ADME: Microsomal Stability (Check alpha-oxidation) Assay->ADME Decision Decision Gate ADME->Decision Decision->Design Optimize Lead Candidate Lead Candidate Decision->Lead Candidate Criteria Met

Figure 2: Iterative optimization cycle for morpholine-containing kinase inhibitors.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. European Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews. Available at: [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem / PMC. Available at: [Link]

  • Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Advanced Synthesis of Morpholin-3-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-3-ylmethanamine (3-aminomethylmorpholine) is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antibiotics (e.g., Linezolid analogs). Its structural value lies in the C3-stereocenter, which allows for precise vector orientation of the exocyclic amine, enabling high-affinity binding in chiral protein pockets.

This guide provides a critical analysis of the two most robust synthetic pathways for generating this scaffold: the Chiral Pool "Serine" Route (for high enantiopurity) and the Carboxamide Reduction Strategy (for scalable functionalization). Unlike generic reviews, this document focuses on the mechanistic causality, troubleshooting, and self-validating protocols required for industrial application.

Critical Analysis of Synthetic Pathways

Pathway A: The Chiral Pool Approach (L-Serine Route)

Best for: High enantiomeric excess (ee >98%), gram-to-kilogram scale. Mechanism: Intramolecular cyclization of N-acylated serine derivatives followed by exhaustive reduction.

This pathway utilizes L-Serine as the chiral template. The C3 stereocenter is established by the amino acid alpha-carbon, which is retained throughout the synthesis. The critical challenge here is preventing racemization during the cyclization step.

The Logic of the Route:

  • Esterification: Protects the carboxylic acid, preventing premature oligomerization.

  • N-Acylation: Introduces the two-carbon linker (via chloroacetyl chloride) required for the morpholine ring.

  • Cyclization (Williamson Ether Synthesis): Uses a hydride base to close the ring, forming a lactam.

  • Global Reduction: Converts both the lactam and the ester/amide to the final amine.

Pathway B: The Carboxamide Reduction Strategy

Best for: Late-stage diversification, converting stable precursors to reactive amines. Mechanism: Chemoselective reduction of Morpholine-3-carboxamide using Borane or Silane systems.

This approach assumes access to Morpholine-3-carboxylic acid (M3CA). The technical hurdle is the reduction of the thermodynamically stable amide without cleaving the morpholine ether linkage.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis from L-Serine Methyl Ester

Note: This protocol targets the (S)-enantiomer.

Phase 1: N-Acylation and Cyclization

Reagents: L-Serine methyl ester HCl, Chloroacetyl chloride, Triethylamine (TEA), Sodium Hydride (NaH), THF.

  • Acylation: Suspend L-Serine methyl ester HCl (1.0 equiv) in anhydrous DCM at 0°C. Add TEA (2.2 equiv) followed by dropwise addition of Chloroacetyl chloride (1.1 equiv).

    • Checkpoint: Monitor by TLC.[1] The disappearance of the starting amine indicates formation of the linear N-chloroacetyl intermediate.

  • Cyclization: Dissolve the intermediate in dry THF. Cool to 0°C and carefully add NaH (60% dispersion, 1.2 equiv). Stir at 0°C for 1 hour, then warm to RT for 4 hours.

    • Causality: Low temperature is crucial here. Adding NaH at RT can cause elimination (dehydro-alanine formation) rather than cyclization, destroying chirality.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc. The product is Methyl 5-oxomorpholine-3-carboxylate .

Phase 2: Functional Group Transformation (Amide to Amine)

Reagents: Methanolic Ammonia, Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH3·DMS).

  • Aminolysis: Treat the cyclic ester with 7N NH3 in MeOH (sealed tube, 50°C, 12h) to convert the methyl ester to the primary carboxamide.

    • Why: Reducing the ester directly to the alcohol requires a subsequent Mesylation/Azidation step to get the amine. Converting to the amide first allows a single-step reduction to the diamine.

  • Global Reduction:

    • Suspend LAH (4.0 equiv) in dry THF under Argon.

    • Add the diamide (5-oxomorpholine-3-carboxamide) portion-wise.

    • Reflux for 16–24 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Purification: The crude oil is often pure enough, but can be converted to the di-HCl salt for crystallization from EtOH/Et2O.

Protocol B: Catalytic Reduction of Morpholine-3-Carboxamide

Based on recent advances in silane chemistry (See Reference 1).

Reagents: Morpholine-3-carboxamide, Phenylsilane (PhSiH3), Zn(OAc)2 catalyst.

  • Setup: In a glovebox or under strict Argon, mix the amide (1 mmol) with Zn(OAc)2 (5 mol%).

  • Addition: Add Phenylsilane (2.5 equiv) and stir at 40°C in Toluene.

  • Validation: Monitor IR spectroscopy. Disappearance of the Carbonyl stretch (1650 cm⁻¹) and appearance of N-H bends signals completion.

  • Workup: Acidic hydrolysis (1M HCl) followed by basification (NaOH) and extraction with DCM.

Visualization of Pathways

DOT Diagram: The Serine "Chiral Pool" Workflow

SerineRoute Start L-Serine Methyl Ester Step1 N-Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 N-(2-Chloroacetyl)-Ser-OMe Step1->Inter1  -HCl Step2 Cyclization (NaH, THF, 0°C) Inter1->Step2 Cycle Methyl 5-oxomorpholine-3-carboxylate Step2->Cycle  Williamson Ether Step3 Aminolysis (NH3/MeOH) Cycle->Step3 Amide 5-Oxomorpholine-3-carboxamide Step3->Amide  Ester -> Amide Step4 Global Reduction (LiAlH4 or BH3) Amide->Step4 Final (S)-Morpholin-3-ylmethanamine Step4->Final  C=O -> CH2

Caption: Figure 1. Step-by-step synthesis of (S)-Morpholin-3-ylmethanamine from L-Serine, highlighting the critical cyclization and reduction phases.

Comparative Data Analysis

The following table contrasts the reducing agents used in the final step (Amide -> Amine), a common bottleneck in this synthesis.

Reducing AgentChemoselectivityYieldScalabilitySafety Profile
LiAlH4 (LAH) Low (Reduces esters, amides, nitriles)High (85-95%)Moderate (Pyrophoric solid)Hazardous: Requires strict anhydrous conditions and Fieser quench.
BH3·DMS High (Specific for amides/acids)High (90-98%)High (Liquid handling)Moderate: Generates H2; Borane-amine adducts require acidic workup.
Silanes (PhSiH3) Very High (Tunable with catalyst)Moderate (70-85%)High (Green chemistry)Excellent: Air-stable reagents, mild conditions (Zn cat).
H2 / Metal Cat Low (Requires high pressure/temp)VariableVery High (Industrial)High: High pressure vessels required; catalyst poisoning risk.

References

  • A practical catalytic reductive amination of carboxylic acids. Source: RSC Publishing (2020). URL:[Link]

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Source: PMC - NIH (2023). URL:[Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Source: PubMed (2017). URL:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Source: ChemRxiv (2024).[2] URL:[Link][3]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Source: Der Pharma Chemica (2011).[1] URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Reductive Amination Conditions Using Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of morpholin-3-ylmethanamine as a primary amine component in reductive amination reactions. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3][4][5] This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.

Scientific Principles & Mechanistic Overview

Reductive amination is a two-stage process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[6] The reaction ingeniously combines nucleophilic addition to the carbonyl with a subsequent reduction, typically in a one-pot procedure.[7][8]

Stage 1: Imine/Iminium Ion Formation The reaction commences with the nucleophilic attack of the primary amine, morpholin-3-ylmethanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which are crucial for the reaction, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water).[9] Subsequent dehydration yields a protonated imine, known as an iminium ion.[1][10] The equilibrium of this stage is driven towards the iminium ion by the removal of water, often facilitated by dehydrating agents or by the reaction conditions themselves.[11]

Stage 2: In Situ Reduction The defining feature of this reaction is the selective reduction of the C=N double bond of the iminium ion in the presence of the original carbonyl compound.[12] This selectivity is achieved by using a mild reducing agent that reacts much faster with the protonated iminium ion than with the less reactive aldehyde or ketone.[7][13] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its remarkable selectivity, mildness, and broad functional group tolerance.[13][14][15] Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting carbonyl, STAB allows for a convenient one-pot procedure where all reactants can be mixed from the start.[12][16]

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction carbonyl Aldehyde / Ketone (R1-CO-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Morpholin-3-ylmethanamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) product Final Secondary Amine iminium->product + Hydride [H⁻] reducer NaBH(OAc)₃ (STAB) reducer->product

Caption: General Mechanism of Reductive Amination.

Experimental Protocols & Methodologies

This section provides a general, robust protocol for the reductive amination of a representative aldehyde with morpholin-3-ylmethanamine using sodium triacetoxyborohydride.

Materials and Reagents
  • Aldehyde or Ketone: 1.0 equivalent

  • Morpholin-3-ylmethanamine: 1.0 - 1.2 equivalents

  • Sodium Triacetoxyborohydride (STAB): 1.3 - 1.6 equivalents[14]

  • Anhydrous Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalyst): 1.0 - 2.0 equivalents (typically for less reactive ketones)[15]

  • Reaction Vessel: Round-bottom flask with magnetic stir bar

  • Atmosphere: Nitrogen or Argon

Step-by-Step Protocol

G start Start setup 1. Combine Carbonyl (1.0 eq) and Amine (1.1 eq) in anhydrous DCE or THF. start->setup stir 2. Stir for 15-30 min under N₂ atmosphere. setup->stir add_stab 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise. stir->add_stab react 4. Stir at Room Temperature. Monitor by TLC or LC-MS (Typically 2-24 hours). add_stab->react quench 5. Quench reaction with saturated aqueous NaHCO₃. react->quench extract 6. Extract with organic solvent (e.g., DCM or Ethyl Acetate). quench->extract wash 7. Wash combined organic layers with brine, dry over Na₂SO₄. extract->wash purify 8. Concentrate and Purify (Column Chromatography). wash->purify end End (Isolated Product) purify->end

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 eq.) and morpholin-3-ylmethanamine (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir the mixture at room temperature. For reactions involving less reactive ketones, acetic acid (1.0 mmol, 1.0 eq.) can be added at this stage to catalyze iminium ion formation.[13][14]

  • Addition of Reducing Agent: After stirring for 15-30 minutes, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the mixture in portions. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.[17]

  • Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired secondary amine.[17]

Optimization and Key Parameters

The success of a reductive amination reaction often depends on the careful selection of conditions tailored to the specific substrates.

ParameterRecommended Conditions & Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB) is highly recommended for its selectivity for iminium ions over carbonyls, allowing for a one-pot procedure.[8][13] Sodium Cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and often requires careful pH control (pH 6-7).[1]
Solvent 1,2-Dichloroethane (DCE) is generally the preferred solvent as reactions are often faster.[14][15] Tetrahydrofuran (THF) is a good alternative. Protic solvents like methanol are generally avoided with STAB due to reactivity but can be used in a two-step procedure with NaBH₄ after pre-formation of the imine.[13][14]
Stoichiometry A slight excess of the amine (1.1-1.2 eq.) and the reducing agent (1.3-1.6 eq.) is typically used to ensure complete conversion of the limiting carbonyl substrate.[14]
Acid Catalyst For aldehydes, an acid catalyst is generally not necessary.[14] For ketones, particularly less reactive ones, 1-2 equivalents of acetic acid can significantly accelerate the rate-limiting iminium ion formation.[13][15]
Temperature Most reactions proceed efficiently at room temperature . For sterically hindered or electronically deactivated substrates, gentle heating may be required, but this can also increase side product formation.[18]
pH Control The optimal pH is mildly acidic (around 4-7).[18] Excessively acidic conditions (pH < 4) can protonate the starting amine, rendering it non-nucleophilic, while basic conditions inhibit the necessary protonation steps for iminium ion formation.[18][19]

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Inefficient imine formation.

    • Solution: For ketones, add acetic acid as a catalyst. For all substrates, ensure anhydrous conditions, as water can shift the equilibrium away from the imine. The quality of the STAB should also be verified, as it is moisture-sensitive.[18]

  • Reduction of Starting Carbonyl:

    • Cause: The reducing agent is too strong or the iminium ion formation is too slow.

    • Solution: Ensure STAB is used instead of a stronger reductant like NaBH₄ in a one-pot setup. If NaBH₄ must be used, adopt a two-step (indirect) procedure where the imine is formed first, followed by the addition of the reducing agent.[2][13]

  • Persistent Imine Impurity:

    • Cause: Incomplete reduction.

    • Solution: Increase the equivalents of the reducing agent or extend the reaction time. Adding a few drops of acetic acid can sometimes facilitate the reduction by ensuring the imine is fully protonated to the more reactive iminium ion.[20]

Safety and Handling

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and will release flammable gas upon contact with water. It can cause skin and eye irritation. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE).[17]

  • Solvents: 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate engineering controls and PPE.

Conclusion

The reductive amination of aldehydes and ketones with morpholin-3-ylmethanamine is a highly effective and reliable method for synthesizing valuable secondary amines. By leveraging the selectivity of sodium triacetoxyborohydride, this transformation can be performed efficiently in a one-pot manner under mild conditions. This protocol provides a strong foundation for researchers to incorporate the medicinally important morpholine scaffold into a diverse range of molecules, facilitating advances in drug discovery and development.

References

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115, Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Powers, I. G., & Wu, T. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30202–30211. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]

  • Leonard, M. S. (2013, December 18). Reductive Amination [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kaur, J., & Kumar, V. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Bissy, E., & Tsolaki, E. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Future Medicinal Chemistry, 12(10), 935-957. Available at: [Link]

  • Siniscalchi, T. (2021, December 6). Reductive Amination: Overview and Concepts [Video]. YouTube. Available at: [Link]

  • ReactionFlash. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chem V20. (n.d.). Reductive Amination [Video]. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Hossain, M. A., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1839-1847. Available at: [Link]

  • Kaur, J., & Kumar, V. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 440-442. Available at: [Link]

  • Dow. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

  • Liu, G., Hnatowich, D. J., & Winnard, P. (2004). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. Nuclear Medicine and Biology, 31(7), 947-952. Available at: [Link]

  • The Chemistry Fellow. (2023, March 16). Reductive Amination [Video]. YouTube. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Further reactions on reductive amination products with key building blocks shown. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing Morpholine-3-Methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and preliminary biological evaluation of phosphoinositide 3-kinase (PI3K) inhibitors centered around a morpholine-containing scaffold. It is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry and cancer biology.

Introduction: The Therapeutic Promise of Targeting PI3K

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4][5] PI3K inhibitors block the PI3K/AKT/mTOR pathway, thereby slowing down cancer growth.[4]

The morpholine moiety has emerged as a privileged scaffold in the design of potent and selective PI3K inhibitors.[6][7][8] The oxygen atom within the morpholine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[6][7][9] This interaction is fundamental for the high-potency inhibition of PI3K isoforms.[7] This application note will focus on synthetic strategies employing morpholine-3-methanamine as a key intermediate, offering a versatile entry point for generating diverse libraries of PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling network that plays a vital role in regulating cellular activities such as metabolism, growth, proliferation, and survival.[1][10] Dysregulation of this pathway is a common occurrence in many diseases, including cancer.[3][10]

Upon activation by growth factors or hormones, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][11] PIP3 recruits proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane.[2][10] This leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][12][13] The activation of this cascade ultimately promotes cell growth, proliferation, and survival.[1][3] PI3K inhibitors exert their therapeutic effect by blocking this pathway at its origin, thereby preventing the downstream signaling events that drive tumorigenesis.[5][11]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by morpholine-based inhibitors.

Synthesis of PI3K Inhibitors via Morpholine-3-Methanamine Intermediates

The synthesis of PI3K inhibitors featuring a morpholine moiety often involves the coupling of a morpholine-containing building block to a core heterocyclic scaffold, such as a pyrimidine or triazine.[14][15][16] Morpholine-3-methanamine is a versatile intermediate that allows for the introduction of the crucial morpholine pharmacophore.

General Synthetic Strategy

A common and effective approach involves a sequential nucleophilic aromatic substitution followed by a cross-coupling reaction.[15][17] This strategy offers modularity, enabling the exploration of a wide range of substituents on the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic_Scheme A Dichloropyrimidine (or Triazine) Core C Intermediate A A->C Nucleophilic Aromatic Substitution B Morpholine-3-methanamine B->C E Final PI3K Inhibitor C->E Suzuki Cross-Coupling D Arylboronic Acid D->E

Caption: General synthetic scheme for morpholine-based PI3K inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Morpholinopyrimidine Inhibitor

This protocol describes the synthesis of a model PI3K inhibitor based on a dimorpholinopyrimidine scaffold, a common structural motif in potent PI3K inhibitors.[16]

Step 1: Synthesis of 2,4-dichloro-6-morpholinopyrimidine

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as acetone, add triethylamine (TEA) (1.1 eq).[16]

  • Cool the reaction mixture to -20°C.

  • Slowly add a solution of morpholine (1.0 eq) in the same solvent.[16]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 2-chloro-4,6-dimorpholinopyrimidine

  • To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and sodium iodide (NaI) (catalytic amount).[16]

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours.[16]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Suzuki Cross-Coupling to Yield the Final Product

  • To a solution of the intermediate from Step 2 (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,2-dimethoxyethane (DME) and 2M aqueous sodium carbonate, add a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).[15][16]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 90°C and stir for 8-12 hours under an inert atmosphere.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final PI3K inhibitor.

Reaction Step Key Reagents Typical Conditions Expected Yield
Step 1 2,4,6-trichloropyrimidine, Morpholine, TEAAcetone, -20°C to rt, 12-16h70-85%
Step 2 2,4-dichloro-6-morpholinopyrimidine, Morpholine, DIPEAEtOH, 60°C, 12-16h60-75%
Step 3 2-chloro-4,6-dimorpholinopyrimidine, Arylboronic acid, Pd(dppf)Cl₂DME/Na₂CO₃, 90°C, 8-12h50-70%
Safety Precautions
  • Morpholine and its derivatives are corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20][21][22]

  • Palladium catalysts are toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[18][19][20]

Characterization of Synthesized Inhibitors

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and key intermediates.[23][24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.[23][25][26]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[23]

Analytical Technique Purpose Expected Outcome
¹H NMR Structural confirmationPeaks corresponding to all protons in the expected chemical environment and with appropriate integration.
¹³C NMR Structural confirmationPeaks corresponding to all unique carbon atoms in the molecule.
HRMS Elemental compositionMeasured mass within 5 ppm of the calculated mass.
HPLC Purity assessmentA single major peak indicating >95% purity.

In Vitro Biological Evaluation: Assessing PI3K Inhibitory Activity

A crucial step in the drug discovery process is to determine the biological activity of the synthesized compounds. An in vitro kinase assay is a standard method to measure the inhibitory potency of a compound against its target enzyme.[27][28][29]

Experimental Workflow for In Vitro PI3K Activity Assay

Assay_Workflow A Prepare PI3K enzyme and inhibitor solutions B Pre-incubate enzyme and inhibitor A->B C Add PIP2 substrate and ATP B->C D Incubate to allow kinase reaction C->D E Stop reaction and detect PIP3 production D->E F Data analysis to determine IC₅₀ E->F

Caption: Workflow for a typical in vitro PI3K enzyme inhibition assay.

Detailed Protocol for a Luminescence-Based PI3K Assay

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[30]

  • Reagent Preparation:

    • Prepare a serial dilution of the synthesized inhibitor in a suitable buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂).[30]

    • Prepare the PI3K enzyme solution in the reaction buffer.

    • Prepare the lipid substrate (e.g., PIP2) and ATP solutions.

  • Assay Procedure (384-well plate format): [30]

    • Add 0.5 µL of the inhibitor or vehicle (DMSO) to the wells.[30]

    • Add 4 µL of the PI3K enzyme/lipid substrate mixture.[30]

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 0.5 µL of ATP solution.[30]

    • Incubate for 60 minutes at room temperature.[30]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[30]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Parameter Description Typical Value
IC₅₀ Half-maximal inhibitory concentrationPotent inhibitors will have IC₅₀ values in the nanomolar range.[31][32]
Selectivity Inhibition against different PI3K isoforms (α, β, δ, γ)Desirable to have selectivity for specific isoforms implicated in the target disease.[33][34]

Conclusion

The synthetic strategies and protocols outlined in this application note provide a robust framework for the development of novel PI3K inhibitors based on the morpholine-3-methanamine scaffold. The modular nature of the synthesis allows for the generation of diverse chemical libraries, and the detailed protocols for characterization and biological evaluation enable a comprehensive assessment of the synthesized compounds. By leveraging these methodologies, researchers can contribute to the discovery of new and effective therapeutics targeting the PI3K signaling pathway.

References

  • PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. ACS Publications. [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • What are PI3Kα inhibitors and how do they work?. Source. [Link]

  • PI3K/AKT/mTOR signaling pathway. Proteopedia. [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC - NIH. [Link]

  • The present and future of PI3K inhibitors for cancer therapy. PMC - NIH. [Link]

  • PI3K/AKT/mTOR signaling. GeneGlobe - QIAGEN. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Mechanism of action of PI3K-III Inhibitors. Activation of the... ResearchGate. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Morpholine - SAFETY DATA SHEET. Source. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. [Link]

  • Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

  • Morpholine - SAFETY DATA SHEET. Source. [Link]

  • Discovery of novel class of alpha selective PI3K inhibitors. Morressier. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. Source. [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Source. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. [Link]

Sources

Protecting group strategies for 3-morpholinylmethanamine nitrogen atoms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of 3-morpholinylmethanamine (3-AMM) presents a classic chemo-selectivity challenge in medicinal chemistry. Containing both an endocyclic secondary amine and an exocyclic primary amine within a 1,2-diamine-like proximity, this scaffold requires precise protecting group (PG) strategies to avoid polymerization or bis-functionalization. This guide details three validated protocols for the regioselective protection of 3-AMM, leveraging


 differentials, steric gating, and transition-metal chelation to achieve high-purity orthogonal protection.

Introduction & Structural Analysis

The 3-morpholinylmethanamine scaffold features two distinct nucleophilic nitrogen atoms. Successful differentiation relies on exploiting their electronic and steric disparities.

Table 1: Nucleophilic Profile of 3-Morpholinylmethanamine

Feature

(Primary Amine)

(Secondary Amine)
Position Exocyclic (Methylamine group)Endocyclic (Ring position 4)
Steric Hindrance Low (Accessible)Moderate (Flanked by C3 & C5)
Electronic State High electron densityReduced density (Inductive effect of O1)
Approximate


9.8 - 10.2

8.2 - 8.4
Reactivity Rank 1 (Fastest) 2 (Slower)

Mechanistic Insight: The ether oxygen at position 1 of the morpholine ring exerts an electron-withdrawing inductive effect (-I), which propagates to the


 (position 4), lowering its basicity relative to the distal 

. Consequently, under kinetically controlled conditions, electrophiles will preferentially react with

.

Strategy A: Selective Protection of the Primary Amine ( )

Objective: Install a Boc or Cbz group exclusively on the exocyclic nitrogen. Mechanism: Kinetic control at low temperature exploits the superior nucleophilicity of the primary amine.

Protocol 1: Kinetic N-Boc Protection

Target Product: tert-butyl (morpholin-3-ylmethyl)carbamate

Materials:

  • 3-Morpholinylmethanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (

    
    ) (1.1 equiv)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-morpholinylmethanamine (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to -78°C  (dry ice/acetone bath).
    
    • Expert Note: Extreme cold is required to suppress the reactivity of the secondary amine.

  • Base Addition: Add

    
     (11 mmol) slowly.
    
  • Reagent Addition: Dissolve

    
     (9.5 mmol, 0.95 equiv ) in DCM (10 mL). Add this solution dropwise over 60 minutes via a syringe pump.
    
    • Critical Control: Using a slight deficit of

      
       ensures no bis-protection occurs. Unreacted starting material is easily removed during workup.
      
  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench & Workup: Quench with water (30 mL). Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: The mono-protected amine usually precipitates or can be purified via silica flash chromatography (MeOH/DCM gradient).

Strategy B: Selective Protection of the Secondary Amine ( )

Objective: Leave the primary amine free while protecting the ring nitrogen. Challenge: Direct protection of the secondary amine in the presence of a free primary amine is chemically forbidden by nucleophilicity rules. Solution: The "Transient Masking" approach using benzaldehyde or copper chelation.

Protocol 2: The Copper Chelation (Kurtz-Type) Method

Target Product: 4-protected-3-(aminomethyl)morpholine

Mechanism: Copper(II) forms a stable 5-membered chelate ring involving both nitrogens. The primary amine, being the stronger ligand, is tightly bound, while the secondary amine can be sterically exposed or selectively displaced for reaction with acylating agents, though this is often difficult with morpholines. Alternative Robust Pathway:Imine Masking .

Protocol 3: The Imine Block-Protect-Cleave Strategy (Recommended)
  • Masking (

    
    ):  React diamine with Benzaldehyde (1.0 equiv) in MeOH with 
    
    
    
    to form the exocyclic imine (Schiff base).
    • Note: The secondary amine cannot form a stable imine.

  • Protection (

    
    ):  Treat the crude imine with 
    
    
    
    or
    
    
    and base (
    
    
    ). The secondary amine is the only available nucleophile.
  • Hydrolysis (Unmasking): Treat with 1N HCl/THF. The imine hydrolyzes back to the primary amine and benzaldehyde, leaving the

    
    -protected species.
    

Strategy C: Orthogonal Protection (The "Double Mask")

Objective: Create N-Boc (


) / N-Cbz (

) species for sequential deprotection.

Workflow Visualization (DOT):

OrthogonalStrategy Start 3-Morpholinylmethanamine Step1 Step 1: Kinetic Protection (Boc2O, -78°C) Start->Step1 Selects Primary Amine Inter Intermediate: N-Boc-3-(aminomethyl)morpholine Step1->Inter Step2 Step 2: Exhaustive Acylation (Cbz-Cl, RT, Base) Inter->Step2 Protects Secondary Amine Final Final Product: 4-Cbz-3-(Boc-aminomethyl)morpholine Step2->Final

Caption: Sequential workflow for generating the orthogonally protected 4-Cbz-3-(Boc-aminomethyl)morpholine scaffold.

Comparative Data & Troubleshooting

Table 2: Protecting Group Stability Matrix

PG TypeReagentStability (Acid)Stability (Base)Stability (H2/Pd)Removal Condition
Boc

UnstableStableStableTFA or HCl/Dioxane
Cbz (Z)

Stable (mild)Unstable (strong)Unstable

, Pd/C or HBr/AcOH
Fmoc

StableUnstableStablePiperidine (20%)
Trityl

Very UnstableStableStable1% TFA in DCM

Common Pitfalls:

  • Bis-Protection during Step 1:

    • Cause: Temperature too high or excess reagent.

    • Fix: Ensure -78°C initiation and use 0.95 equiv of reagent.

  • Acyl Migration:

    • Scenario: In mono-protected 1,2-diamines (or 1,3-proximal), carbamates can migrate from one nitrogen to the other under basic conditions.

    • Prevention:[1] Avoid strong bases and heat with the mono-protected intermediate. Store as the HCl salt if possible.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

  • Servín, F. A., et al. (2017).[2][3] General Method for Selective Mono-Boc Protection of Diamines using Me3SiCl.[2][3][4] Journal of the Mexican Chemical Society, 61(1).[2]

  • Adamczyk, M., et al. (1998). Regioselective protection of polyamines. Organic Preparations and Procedures International, 30(3).

  • Jørgensen, K. A., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines. Journal of the American Chemical Society, 134(15).

Sources

Troubleshooting & Optimization

Technical Support Guide: Removing Excess Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subject: Morpholin-3-ylmethanamine (3-(Aminomethyl)morpholine) CAS: 174561-70-7 (and related salts) Challenge Profile: High Polarity, Dual Basicity, Nucleophilicity.[1]

Morpholin-3-ylmethanamine is a stubborn contaminant. Its structure contains two basic nitrogen centers: a secondary amine within the morpholine ring (pKa ~8.4) and a primary amine on the methyl group (pKa ~10.0). This duality makes it highly water-soluble and prone to "streaking" on standard silica gel, often co-eluting with polar products.

This guide provides three tiered protocols ranging from standard aqueous workups to advanced chemical scavenging, designed for researchers encountering difficulty in purification.

Module 1: Liquid-Liquid Extraction (LLE) Strategies

Applicability: Use when your target product is neutral , acidic , or highly lipophilic .

The most efficient removal method exploits the extreme polarity of the protonated diamine. Because Morpholin-3-ylmethanamine has two protonation sites, it can be sequestered into the aqueous phase more aggressively than mono-amines.

Protocol A: The "Double-Protonation" Wash

Goal: Force the contaminant into the aqueous layer by lowering pH below 4.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid ether if possible, as polar amines can sometimes drag into ether.

  • Acid Wash: Wash the organic layer 3× with 1M HCl .

    • Mechanism: At pH < 4, both nitrogens on the morpholine derivative are protonated (dicationic species). This species is virtually insoluble in organic solvents.

  • Brine Back-Wash: Wash the combined aqueous acidic layers once with fresh organic solvent to recover any trapped product.

  • Verification: Check the organic layer by TLC.[2] The amine should be absent.

Protocol B: Copper(II) Complexation (The "Blue Wash")

Goal: Remove water-soluble amines when acid sensitivity is a concern.

  • Prepare a 10% aqueous CuSO₄ solution.[3][4]

  • Wash the organic layer 3× with the copper solution.

  • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper coordinates with the Morpholin-3-ylmethanamine.

  • Continue washing until the aqueous layer remains pale blue.

Module 2: Chemical Scavenging (Solid-Supported Reagents)

Applicability: Use when your target product is a Tertiary Amine or Acid-Sensitive , preventing standard acid washes.

If your product is also basic, an acid wash will remove your product along with the impurity. Here, we exploit the nucleophilicity difference. Morpholin-3-ylmethanamine has a highly reactive primary amine; most tertiary amine products do not.

Workflow Diagram: Scavenging Decision Tree

ScavengingStrategy Start Start: Contaminated Mixture CheckProduct Is your Product an Amine? Start->CheckProduct NonAmine Product is Neutral/Acidic CheckProduct->NonAmine No IsAmine Product is an Amine CheckProduct->IsAmine Yes SCX Use SCX (Cation Exchange) Catches Product, Elutes Impurity NonAmine->SCX CheckType Is Product 1° or 2° Amine? IsAmine->CheckType Tertiary No (Product is 3°) CheckType->Tertiary No PrimSec Yes (Product is 1°/2°) CheckType->PrimSec Yes PS_NCO Use PS-Isocyanate Resin Covalently binds Impurity Tertiary->PS_NCO Chromatography Go to Module 3 (Chromatography) PrimSec->Chromatography

Caption: Decision logic for selecting the correct solid-supported scavenger based on product basicity and nucleophilicity.

Protocol C: Electrophilic Scavenging (PS-Isocyanate)

Reagent: Polystyrene-supported Isocyanate (PS-NCO). Mechanism: The primary amine of Morpholin-3-ylmethanamine attacks the isocyanate, forming an insoluble urea derivative that remains on the bead.

  • Calculate Loading: Assume 1.5 - 2.0 equivalents of resin relative to the estimated excess amine.

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at room temperature for 2–4 hours.

  • Monitoring: Check TLC. The baseline amine spot should disappear.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug. The filtrate contains your purified tertiary amine.

Module 3: Chromatographic Solutions

Applicability: Use when both product and impurity are polar amines (The "Hard Mode").

Standard silica gel is acidic (pKa ~5). Morpholin-3-ylmethanamine will protonate on the silica surface, causing severe tailing that contaminates other polar compounds.

Mobile Phase Modifiers

You must suppress the ionization of the amine or the silica surface.

ModifierConcentrationRoleBest For
Triethylamine (TEA) 1–3% v/vBlocks acidic silanol sites on silica.General purification of amines.[3][5][6]
Ammonium Hydroxide (NH₄OH) 0.5–1% v/vBasifies the mobile phase; keeps amines neutral.Very polar amines; requires DCM/MeOH.
Ammonia-Sat. Methanol 10–20% in DCMHigh polarity elution power."Stuck" compounds.[5]
Protocol D: The "Basified Silica" Column

Prevents streaking before it starts.

  • Pre-treatment: Slurry your silica gel in your starting solvent containing 1% Triethylamine (TEA) .

  • Packing: Pack the column with this slurry.

  • Elution: Run your gradient using solvents that also contain 0.5% TEA.

    • Note: The TEA ensures the Morpholin-3-ylmethanamine moves as a free base rather than dragging as a salt.

  • Post-Run: The collected fractions will contain TEA. Remove it by rotary evaporation (TEA boils at ~89°C) or high vacuum.

Troubleshooting & FAQ

Q: I tried the acid wash, but my product precipitated out with the amine. Why? A: Your product likely formed an insoluble HCl salt.

  • Fix: Switch to Protocol C (Scavenging) if your product is a tertiary amine. If your product is not an amine, try extracting with DCM specifically, as many organic amine salts are soluble in water but insoluble in DCM, whereas neutral organics stay in DCM.

Q: The amine is co-eluting with my product on TLC even with TEA. What now? A: You are likely observing "saturation" of the silica.

  • Fix: Switch to Reverse Phase (C18) Chromatography .

  • Conditions: Use a high pH buffer (Ammonium Bicarbonate, pH 10) in the water mobile phase. At pH 10, the amine is neutral and will interact with the C18 chain hydrophobically, allowing separation based on the lipophilicity difference between the morpholine ring and your product scaffold.

Q: Can I distill this amine off? A: Generally, no .

  • Reason: While simple morpholine boils at 129°C, the 3-aminomethyl derivative has a significantly higher boiling point and is prone to decomposition or carbonate formation upon heating in air. Distillation is not recommended for small-scale purification.

References

  • Biotage. (2023).[6][7] How to purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Tips for Removing Excess Amines.[5] Department of Chemistry. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012).[8] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.[8] Retrieved from [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers: Guide to Polymer-Bound Reagents. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing Amine Salts in Non-Polar Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Thermodynamic Barriers in Amine Salt Solvation

Introduction: The Thermodynamic Conflict

Welcome to the Solubility Support Center. If you are reading this, you are likely facing the classic "oil and water" conflict in organic synthesis or formulation.

The Problem: Amine salts (R-NH₃⁺ X⁻) are ionic lattices held together by strong electrostatic forces (Coulombic interactions). Non-polar solvents (Hexane, Toluene, Benzene) rely on weak London Dispersion forces.

  • Thermodynamic Barrier: For dissolution to occur, the Solvation Enthalpy (

    
    ) must overcome the Lattice Energy  (
    
    
    
    ). Non-polar solvents simply cannot provide the energetic "payback" to break the ionic lattice.

The Solution: We do not fight thermodynamics; we engineer around it. This guide details three field-proven strategies to solubilize amine salts in hydrophobic media: Anion Exchange , Solvent Blending , and Supramolecular Encapsulation .

Module 1: The "Lipophilic Counter-Ion" Strategy

This is the most robust chemical solution. If your cation (Amine) is fixed, you must change the anion. Small, "hard" anions (Cl⁻, Br⁻, SO₄²⁻) have high charge density and high lattice energy. Replacing them with large, diffuse, "soft" anions drastically reduces lattice energy and increases lipophilicity.

The Anion Hierarchy

The table below ranks anions by their ability to confer solubility in non-polar solvents (e.g., Toluene, DCM).

RankAnion ClassExamplesSolubility ProfileApplication
1 (Best) Super-Lipophilic BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)Soluble in Hexane, Toluene, Benzene.Organometallic catalysis, non-polar NMR.
2 Lipophilic NTf₂ (Bistriflimide), OTf (Triflate)Soluble in DCM, Toluene (often).Ionic liquids, electrochemistry.
3 Intermediate PF₆ , BF₄ , ClO₄ Soluble in DCM, Acetone; insoluble in Hexane.General synthesis.
4 (Worst) Hard/Hydrophilic Cl⁻ , Br⁻ , HSO₄⁻ Insoluble in non-polar media.Aqueous extraction, standard salts.
Protocol: Anion Metathesis (Chloride to BArF)

Objective: Convert an insoluble Amine-Hydrochloride to a Toluene-soluble Amine-BArF salt.

Reagents:

  • Target Amine Hydrochloride (R-NH₃Cl)

  • Sodium BArF (NaBArF) [CAS: 79060-88-1]

  • Solvent: Dichloromethane (DCM) and Water.

Workflow:

  • Dissolution: Dissolve the Amine-HCl in a minimum amount of water (or MeOH if water-insoluble). Dissolve 1.05 equiv of NaBArF in DCM.

  • Biphasic Mixing: Combine the two phases in a separatory funnel. Shake vigorously for 5–10 minutes.

    • Mechanism:[1][2][3][4][5][6] The large BArF anion pairs with the organic cation in the DCM layer. The Na⁺ and Cl⁻ ions remain in the water.

  • Separation: Collect the organic (DCM) layer. The aqueous layer contains NaCl.

  • Wash: Wash the DCM layer 2x with water to remove residual inorganic salts.

  • Isolation: Dry over Na₂SO₄, filter, and evaporate the DCM.

  • Result: The resulting glassy solid is the Amine-BArF salt, which should now dissolve in Toluene or even warm Hexane.

AnionMetathesis Start Start: Amine-Cl (Solid) Step1 Dissolve: Amine-Cl (in H2O) NaBArF (in DCM) Start->Step1 Step2 Biphasic Mix (Ion Exchange) Step1->Step2 Combine Layers Step3 Phase Separation Step2->Step3 End Product: Amine-BArF (Soluble in Toluene) Step3->End DCM Layer Waste Waste: NaCl (Aq) Step3->Waste Aq Layer

Figure 1: Biphasic Anion Metathesis Workflow for generating lipophilic salts.

Module 2: Solvent Engineering (Hansen Parameters)

If you cannot change the anion (e.g., regulatory constraints), you must engineer the solvent. Pure non-polar solvents (Toluene) often fail, but "Bridge Solvents" can enable solubility without disrupting the non-polar environment required for your reaction.

The Theory: Use Hansen Solubility Parameters (HSP) .[4][7][8][9] You need a solvent blend that matches the solute's Dispersion (D), Polarity (P), and Hydrogen Bonding (H) forces.

Troubleshooting "Oiling Out"

"Oiling out" occurs when the salt forms a second liquid phase rather than dissolving or crystallizing. This is a liquid-liquid phase separation (LLPS).

The "Doping" Strategy: Add 2–5% (v/v) of a high-polarity, hydrogen-bond donating co-solvent to your non-polar base.

Base SolventRecommended "Dopant" (2-5%)Mechanism
Toluene Methanol or Isopropanol Alcohol H-bonds to the anion (Cl⁻), shielding the charge.
Hexane THF or Ether Ether oxygens coordinate the cationic ammonium head.
DCM Hexafluoroisopropanol (HFIP) HFIP is a potent H-bond donor, solvating hard anions in organic media.

Module 3: Supramolecular Additives (Crown Ethers)

When you cannot change the salt or the solvent composition significantly, use a Phase Transfer Catalyst (PTC) or Host-Guest complex.

The Concept: A crown ether wraps around the ammonium cation (R-NH₃⁺), turning the hydrophilic "head" into a lipophilic ball.

Protocol: "Purple Benzene" Effect (Named after the classic KMnO₄ experiment, but applies here to amines).

  • Selection:

    • For Primary Ammonium (R-NH₃⁺): Use 18-Crown-6 .[10] The cavity size matches the -NH₃⁺ group perfectly via H-bonding.

    • For Secondary/Tertiary: Use Dibenzo-18-Crown-6 (more lipophilic).

  • Dosage: Add 1.0 equivalent of Crown Ether relative to the amine salt.

  • Observation: The salt will dissolve into the benzene/toluene layer.

Warning: Crown ethers are toxic and difficult to remove. Use this only if downstream purification (e.g., column chromatography) can separate the crown ether from your product.

Troubleshooting Center (FAQ)

Q1: My amine salt "oils out" in Toluene even after heating. What now? Diagnosis: You are in a Liquid-Liquid Phase Separation (LLPS) zone. The lattice energy is too weak to crystallize but the solvation is too weak to dissolve. Fix:

  • Seeding: Cool the oil to -20°C and scratch the glass.

  • Anti-Solvent Titration: Dissolve the oil in a minimum amount of DCM (good solvent), then slowly add Toluene (bad solvent) with vigorous stirring to force controlled precipitation or solvation equilibrium.

Q2: I used BArF salts, but now I can't get the product out of the organic phase. Diagnosis: You made it too lipophilic. Fix: Use a Fluorous Solid Phase Extraction (F-SPE) cartridge if available (BArF is fluorous). Alternatively, run the reaction mixture through a short plug of silica using pure Hexane (to elute non-polar impurities) followed by EtOAc/MeOH (to elute the polar amine salt).

Q3: Can I use this for biological drug delivery? Answer: NO. BArF and Crown Ethers are generally toxic or non-compliant. For pharma applications, switch to lipophilic carboxylates (e.g., Stearate, Oleate) or Sulfonates (e.g., Tosylate, Mesylate). These are pharmaceutically acceptable counter-ions that improve lipid solubility.

Troubleshooting Issue Issue: Salt Insoluble in Non-Polar Solvent Q1 Can you change the Anion? Issue->Q1 YesAnion Switch to BArF or NTf2 Q1->YesAnion Yes NoAnion Can you add additives? Q1->NoAnion No YesAdd Add 18-Crown-6 (Host-Guest) NoAnion->YesAdd Yes (Lab Scale) NoAdd Solvent Engineering NoAnion->NoAdd No (Pharma/Scale) SolventFix Add 5% MeOH or HFIP (Cosolvent) NoAdd->SolventFix

Figure 2: Decision Matrix for Solubilization Strategy.

References

  • Hansen Solubility Parameters (Theory): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • BArF Anion Utility: Brookhart, M., et al. (1992). "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a Noncoordinating Anion." Organometallics, 11(11), 3920–3922.

  • Crown Ether Solubilization: Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts." Journal of the American Chemical Society, 89(26), 7017–7036.

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

Sources

Optimization of pH for extraction of free base morpholine amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of pH for Extraction of Free Base Morpholine Amines

Status: Active | Ticket Priority: High | Department: Process Chemistry & Purification[1][2]

Introduction: The "Invisible" Product Problem

User Query: "I adjusted my aqueous layer to pH 10, but I still have almost zero recovery of my morpholine derivative in the organic layer. Where did it go?"

Scientist's Response: Welcome to the most common pitfall in amine chemistry. You are likely facing a dual-failure mode: insufficient basicity combined with unfavorable partition coefficients (


) .[1][2]

Morpholine (


) is deceptively difficult to extract.[1] Unlike lipophilic amines (like triethylamine), free base morpholine is hygroscopic and fully water-miscible .[2][3] Even when perfectly deprotonated, it prefers water over most organic solvents.[3] This guide details the specific pH thresholds and "salting-out" protocols required to force it into the organic phase.[2]

Module 1: The Theoretical Framework (pH Optimization)

Q: What is the exact pH target for morpholine extraction?

A: You must target pH 10.5 – 11.0.

Many protocols suggest "basifying to pH 9," but this is insufficient for morpholine.[3]

  • The Science: According to the Henderson-Hasselbalch equation, at

    
     (8.33), the amine is 50% protonated (ionic/water-soluble) and 50% free base.[2][3]
    
  • The Rule of +2: To achieve >99% free base (neutral) form, you must reach

    
    .[1][3]
    
    
  • The Risk: Going beyond pH 12 is unnecessary and increases the risk of emulsion formation or hydrolysis of other sensitive groups on your molecule.

Visualization: The pH Switch

The following diagram illustrates the species distribution relative to pH.[2] Note the critical "Extraction Zone."[2][3][4]

pH_Switch cluster_0 Aqueous Phase (Loss) cluster_1 Target Extraction Zone Node_Acid Morpholinium Cation (Protonated / Ionic) Water Soluble Node_Base Morpholine Free Base (Neutral) Extractable Node_Acid->Node_Base Add Base (NaOH) Cross pH 8.33 pH_Scale pH Scale:  0 ... 4 ... [8.33 pKa] ... 10.5 ... 14 Node_Base->Node_Acid Add Acid (HCl)

Figure 1: Species dominance of morpholine based on pH.[1][2] Extraction is only viable to the right of the pKa threshold.

Module 2: The Partition Coefficient ( ) Trap

Q: I reached pH 11, but my yield is still <20%. Why?

A: You are fighting Thermodynamics. Morpholine loves water. [1][3]

  • The Data: The partition coefficient (

    
    ) of morpholine is approximately -0.86  [1][2].[1][2] A negative 
    
    
    
    means the compound is more soluble in water than in octanol (a proxy for organic solvent).[1]
  • The Consequence: Even as a free base, morpholine stays in the water.[3] Standard extraction with Diethyl Ether or Hexanes will fail.[1][3]

Solvent Efficiency Table
Solvent SystemEfficiencyNotes
Hexanes / Heptane 0% (Fail)Too non-polar.[1][2]
Diethyl Ether < 10% (Poor)Morpholine is too polar.[1][2]
Ethyl Acetate 40-50% (Moderate)Acceptable, but requires many washes.[2][3]
Dichloromethane (DCM) 60-70% (Good)Standard choice, but denser than water (emulsion risk).[1]
Chloroform / IPA (3:1) 95%+ (Excellent) The "Magic Solvent."[1] IPA disrupts hydrogen bonding with water.[1][2][3]

Module 3: The "Salting Out" Protocol (Standard Operating Procedure)

Directive: This is the only reliable method for quantitative recovery of hydrophilic amines.[1]

The Mechanism

Adding an inorganic salt (NaCl or


) saturates the aqueous layer. This increases the ionic strength, disrupting the solvation shell around the morpholine molecules and "pushing" them into the organic phase (The Salting-Out Effect).[3]
Step-by-Step Protocol
  • Initial Basification:

    • Cool the aqueous reaction mixture to 0°C (morpholine is volatile: bp 129°C, but significant vapor pressure).[1][3]

    • Adjust to pH 11 using 2M NaOH or saturated

      
      .[1][3]
      
  • Saturation (Critical Step):

    • Add solid NaCl to the aqueous layer until no more dissolves (saturation point).[1]

    • Pro Tip: If using a separatory funnel, ensure the salt is fully dissolved to prevent valve clogging.[3]

  • Extraction:

    • Use DCM or Chloroform:Isopropanol (3:1) .[1][2]

    • Perform 5 x small volume extractions rather than 1 large extraction. (e.g., if aqueous is 100mL, use 5 x 20mL organic).[1][3]

  • Drying:

    • Combine organic layers.[1][2][3]

    • Dry over anhydrous

      
       (Sodium Sulfate) for 20 minutes.
      
    • Filter and concentrate carefully (do not use high vacuum for prolonged periods if the MW is low).[1]

Workflow Diagram

Extraction_Workflow Start Crude Aqueous Mixture (Acidic/Neutral) Step1 1. Adjust pH to 10.5 - 11.0 (Use 50% NaOH or K2CO3) Start->Step1 Step2 2. SATURATE with NaCl (Salting Out) Step1->Step2 Increases Ionic Strength Step3 3. Extract with CHCl3:IPA (3:1) (Repeat 4-5 times) Step2->Step3 Forces Amine into Organic Step4 4. Dry Organic Layer (Na2SO4) Step3->Step4 Finish Pure Free Base Morpholine Step4->Finish

Figure 2: Optimized workflow for hydrophilic amine extraction.

Module 4: Troubleshooting & FAQs

Q: My extract has a "rag layer" (emulsion) that won't separate. What now?

A: Morpholine acts as a surfactant/emulsifier at high pH.[1][2][3]

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.[3]

  • Chemical Fix: Add a small amount of Methanol to the mixture (if using DCM) to break the emulsion, though this slightly increases water solubility.[3]

Q: I see a new impurity in my NMR after extraction. What is it?

A: It is likely the Carbamate .[1][2][3]

  • The Issue: Morpholine reacts rapidly with atmospheric

    
     to form morpholine carbamate (a solid salt) [3].[1][2]
    
  • The Fix:

    • Minimize air exposure.[1][2][3]

    • Do not bubble air through the solution.[2][3]

    • If suspected, wash the organic layer with dilute base (pH 10) again to reverse the carbamate back to the free amine, then dry immediately.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[1][2][3] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Morpholine.[1][2][3] Retrieved from [Link][1][5]

  • American Chemical Society (ACS Omega). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate.[1][2] Retrieved from [Link][1]

Sources

Purification methods for morpholine derivatives: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Recrystallization vs. Chromatography Ticket Focus: Troubleshooting "Oiling Out" and "Peak Tailing" Audience: Medicinal Chemists & Process Engineers

Welcome to the Technical Support Center

Morpholine derivatives are ubiquitous in medicinal chemistry (e.g., Linezolid, Gefitinib) but present distinct purification challenges. Their secondary/tertiary amine nature (


) often leads to oiling out  during crystallization and severe peak tailing  on silica gel.

This guide provides decision frameworks and self-validating protocols to resolve these specific failure modes.

Module 1: Strategic Triage (Decision Matrix)

User Question: "I have a crude reaction mixture containing a morpholine derivative. Should I attempt recrystallization or go straight to flash chromatography?"

Support Engineer Response: Do not default to chromatography. Morpholine derivatives often exist as low-melting solids or oils in their free-base form, making them poor candidates for direct recrystallization but excellent candidates for salt formation .

Use the logic tree below to determine your workflow:

DecisionMatrix Start Input: Crude Morpholine Derivative CheckState Physical State of Free Base? Start->CheckState Solid Solid (High mp) CheckState->Solid High mp Oil Oil / Low mp Solid CheckState->Oil Oil/Goo CheckPurity Crude Purity > 85%? Solid->CheckPurity SaltForm Salt Formation Strategy (HCl, Oxalate, Fumarate) Oil->SaltForm Standard Path Recryst Direct Recrystallization (Solvent: EtOH/Hexane) CheckPurity->Recryst Yes Chroma Flash Chromatography (Req. Amine Modifier) CheckPurity->Chroma No (Complex Mix) SaltRecryst Recrystallize Salt (Solvent: MeOH/Et2O) SaltForm->SaltRecryst SaltRecryst->Chroma If Salt Fails

Figure 1: Decision matrix for selecting purification method based on physical state and crude purity.

Module 2: Recrystallization & Salt Formation[1][2][3]

Issue Ticket #101: "My morpholine derivative is an oil. I tried cooling it in hexanes, but it just separates into a gum at the bottom. How do I fix this 'oiling out'?"

Root Cause Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is thermodynamically common for morpholines with flexible alkyl chains or impurities that depress the melting point.

Protocol A: The "Salt Switch" (Self-Validating) Instead of fighting the free base, convert it to a crystalline salt. The lattice energy of the salt significantly raises the melting point.

  • Dissolution: Dissolve 1g of crude oil in 5 mL of dry Diethyl Ether or Dioxane.

  • Acid Addition: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or ethereal HCl).

    • Validation: A white precipitate should form immediately.

  • Isolation: Filter the solid.

  • Recrystallization:

    • Dissolve the salt in minimum hot Methanol (good solubility).

    • Slowly add Diethyl Ether (anti-solvent) until persistent cloudiness.

    • Critical Step: Add seed crystals if available, or scratch the glass.[1] Cool slowly to 4°C.

Protocol B: Recovering from Oiling Out If you must recrystallize the free base and it oils out:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves (emulsion clears).

  • Solvent Adjustment: Add 10% more of the good solvent (e.g., Ethanol).

  • Slow Cooling: Insulate the flask with cotton wool to slow the cooling rate. Rapid cooling traps impurities and favors the amorphous oil phase.

  • Trituration: If oil forms again, decant the supernatant. Add a small volume of cold pentane/hexane to the oil and grind it with a spatula. This mechanical stress can induce nucleation.

Module 3: Chromatography Troubleshooting

Issue Ticket #204: "I am running a silica column. My morpholine compound streaks from fraction 10 to 50, and I can't separate it from impurities. The peak shape is terrible."

Root Cause Analysis: Silica gel is slightly acidic (


). The basic nitrogen in the morpholine ring (

) protonates upon contact with silica silanol groups (

), forming strong ionic bonds. This causes "tailing" (slow desorption).

Protocol C: The "Amine Modifier" Method You must suppress silanol ionization or competitively block the sites.

Step-by-Step Optimization:

  • Mobile Phase Selection:

    • Standard: DCM : MeOH (95:5).

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to the mobile phase.
      
    • Note: TEA is easier to use but harder to remove (high boiling point). Ammonia is volatile but requires vigorous mixing.

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This "neutralizes" the acidic sites.

  • Self-Validation Loop:

    • Run a TLC plate using the modified solvent.[2]

    • Pass: Spot is circular (

      
      ).
      
    • Fail: Spot is a streak (

      
       0.1 to 0.6). 
      
      
      
      Increase MeOH or switch to Basic Alumina stationary phase.

ChromaWorkflow Input Sample: Basic Amine Silica Silica Column (Acidic) Input->Silica Interaction Ionic Interaction (Tailing) Silica->Interaction Standard Run Solution Add 1% TEA or NH3 Interaction->Solution Troubleshoot Result Sharp Peak (Silanols Blocked) Solution->Result

Figure 2: Mechanism of action for amine modifiers in chromatography.

Module 4: Comparative Data & Specifications

Comparison of Purification Metrics for Morpholine Derivatives

FeatureRecrystallization (Salt Form)Flash Chromatography (Silica + TEA)
Purity Potential Extremely High (>99%)Moderate to High (95-98%)
Yield Variable (Mother liquor losses)High (if no irreversible adsorption)
Scalability Excellent (Kg scale)Poor (Solvent/Silica costs high)
Time Investment High (Cooling/Drying time)Low (Rapid separation)
Specific Risk Oiling out / Hygroscopic saltsIrreversible binding to silica
Best For Final API / Stable intermediateComplex crude mixtures / Early R&D
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Phenomenex Technical Guides. Troubleshooting Peak Tailing of Basic Analytes. Available at: [Link] (Accessed via Search snippet 1.13).

  • LCGC North America. (2003).[3] Why Do Peaks Tail? LC Troubleshooting Bible. Available at: [Link] (Accessed via Search snippet 1.14).

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link] (Accessed via Search snippet 1.8).

  • PubChem. Morpholine Compound Summary. National Library of Medicine. Available at: [Link] (Confirming pKa ~8.3, Search snippet 1.3).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of Morpholin-3-ylmethanamine Dihydrochloride in D₂O

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and a predictive comparison of the ¹H NMR spectrum of Morpholin-3-ylmethanamine dihydrochloride in Deuterium Oxide (D₂O). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering a rationale for experimental design, a detailed protocol for spectral acquisition, and a comparative analysis grounded in fundamental NMR principles. Our objective is to equip you with the expertise to confidently identify and characterize this important chemical building block.

Introduction: The Structural Significance of Morpholin-3-ylmethanamine

Morpholin-3-ylmethanamine serves as a versatile chiral scaffold in medicinal chemistry, valued for its conformational rigidity and the strategic placement of its functional groups. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. When working in aqueous systems, D₂O is the solvent of choice. However, the dihydrochloride salt form and the protic nature of the solvent introduce specific effects that must be understood for correct spectral interpretation.

This guide will:

  • Analyze the proton environments of the target molecule.

  • Compare predicted chemical shifts against the parent morpholine structure.

  • Provide a validated, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum.

  • Offer a predictive data set to aid in the characterization of this compound and its analogues.

Molecular Structure and Proton Environment Analysis

In D₂O, both the secondary amine within the morpholine ring and the primary exocyclic amine will be protonated, forming a dicationic species. The acidic amine protons (N-H) will rapidly exchange with the deuterium from the D₂O solvent, rendering them invisible in the ¹H NMR spectrum.[1][2] This simplifies the spectrum, leaving only the C-H protons for analysis.

The non-exchangeable protons are systematically labeled in the diagram below for unambiguous assignment.

Figure 1: Structure and Proton Labeling Scheme. A diagram of Morpholin-3-ylmethanamine dihydrochloride with key protons labeled for NMR assignment.

Due to the chair conformation of the morpholine ring, axial (a) and equatorial (e) protons on the same carbon are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.

Comparative Analysis and Predicted Chemical Shifts

To predict the ¹H NMR spectrum, we will compare the structure to simpler, well-characterized molecules. The primary influences on chemical shifts are the electron-withdrawing effects of the oxygen atom and the two protonated nitrogen atoms.

  • Baseline - Morpholine: In its neutral state, the protons adjacent to oxygen (H2/H6) typically resonate around 3.7 ppm, while those next to the nitrogen (H3/H5) are found upfield, around 2.9 ppm.[3]

  • Influence of Protonation: Protonation of the ring nitrogen (N⁺H₂) causes a significant downfield shift for adjacent protons (H2, H6) due to the strong inductive effect of the positive charge.

  • Influence of C3-Substitution: The aminomethyl group at C3 will deshield the H3 proton. Furthermore, the protonated exocyclic amine (C7-N⁺H₃) will strongly deshield the H7 methylene protons.

Based on this analysis, the following chemical shifts are predicted.

Proton LabelPredicted Shift (δ, ppm)Predicted MultiplicityRationale for Shift and Multiplicity
H6 (2H)4.10 - 4.25mAdjacent to both O and N⁺H₂. Expected to be the most downfield ring protons. Complex multiplet due to geminal and vicinal coupling.
H2 (2H)3.85 - 4.05mAdjacent to N⁺H₂ and a CH group. Shifted downfield by protonated nitrogen.
H7 (2H)3.60 - 3.75mMethylene protons adjacent to the exocyclic N⁺H₃ group and the chiral center (C3). Strongly deshielded. Diastereotopic, may appear as complex multiplet.
H3 (1H)3.45 - 3.60mMethine proton at the chiral center, adjacent to O, N⁺H₂, and the C7 side chain. Deshielded by all three.
H5 (2H)3.20 - 3.40mAdjacent to O and a CH₂ group. Less deshielded than H2/H6 but still influenced by the overall cationic nature of the molecule.

Note: The exact chemical shifts can vary depending on concentration, pH, and temperature.[4][5][6] The use of a consistent, standardized protocol is therefore critical for reproducibility.

Experimental Protocol for ¹H NMR Acquisition in D₂O

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the experimental choices.

Figure 2: ¹H NMR Experimental Workflow. A flowchart outlining the key stages from sample preparation to final data analysis for this experiment.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Morpholin-3-ylmethanamine dihydrochloride directly into a clean, dry vial. Rationale: An accurate mass is essential for determining concentration, which can subtly influence chemical shifts.

    • Using a calibrated micropipette, add 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Rationale: High isotopic purity of D₂O is crucial to minimize the residual H₂O/HOD peak (typically around 4.7-4.8 ppm), which could obscure signals.

  • Internal Reference Standard:

    • Add 10 µL of a 1% (w/v) stock solution of 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) in D₂O. This will result in a final TSP concentration sufficient for referencing. Rationale: TSP is the gold standard for referencing ¹H NMR in aqueous solutions. Its methyl singlet is set to 0.0 ppm and is typically sharp and isolated from analyte signals.[7]

  • Dissolution and Transfer:

    • Vortex the vial for 30 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically > 4 cm).

  • Instrumental Setup and Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes. Rationale: Temperature stability is vital as chemical shifts, particularly of protons near exchangeable sites, can be temperature-dependent.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical HOD peak shape. Rationale: Good shimming is the most critical factor for achieving high resolution and accurate peak shapes.

    • Acquire the ¹H NMR spectrum using the following parameters:

      • Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation). Rationale: Suppressing the large residual HOD signal prevents it from overwhelming the dynamic range of the receiver and obscuring underlying analyte peaks.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 16 to 64. Rationale: Averaging multiple scans increases the signal-to-noise ratio, allowing for clear identification of low-intensity signals and complex multiplets.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat baseline.

    • Reference the spectrum by setting the TSP peak to 0.0 ppm.

    • Integrate all signals corresponding to the analyte. The total integral should correspond to the 9 non-exchangeable protons.

Conclusion

This guide provides a robust framework for understanding, predicting, and experimentally determining the ¹H NMR spectrum of Morpholin-3-ylmethanamine dihydrochloride in D₂O. By combining a comparative analysis with a detailed, validated protocol, researchers can confidently assign the proton signals of this molecule. The predicted chemical shifts and multiplicities serve as a reliable reference point for confirming the identity and purity of this important synthetic intermediate, thereby enhancing the integrity and efficiency of the drug development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "Bio-based ionic liquids: a new platform for the design of sustainable downstream processing of rabbit serum IgG". Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions". Retrieved from [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0020587). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra (D2O). (A) 1H NMR spectrum of SGM1-PCDA. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

  • Reddit. (2021, February 23). NMR help. r/Chempros. Retrieved from [Link]

  • Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2180. Retrieved from [Link]

  • Quora. (2022, July 11). How does D2O affect NMR? Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A) ¹H NMR spectra (in D2O) in dependence of the temperature for... Retrieved from [Link]

Sources

Decoding the Signature Fragmentation of Morpholin-3-ylmethanamine: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of Morpholin-3-ylmethanamine, a compound of interest in medicinal chemistry and organic synthesis. Drawing upon fundamental principles of mass spectrometry and comparative data from analogous structures, this document serves as a predictive guide for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Fragmentation

While a publicly available, experimentally derived mass spectrum for Morpholin-3-ylmethanamine is not readily found in common spectral databases[1][2][3][4][5], its fragmentation behavior can be reliably predicted. This prediction is grounded in well-established principles of amine and cyclic ether fragmentation in mass spectrometry, primarily driven by the stability of the resulting fragment ions.[6][7][8]

The structure of Morpholin-3-ylmethanamine, featuring a primary amine appended to a morpholine ring, presents several likely pathways for fragmentation under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Key Predictive Principles:

  • The Nitrogen Rule: With two nitrogen atoms, Morpholin-3-ylmethanamine has an even molecular weight. Its molecular ion peak (M+) in EI-MS or its protonated molecule [M+H]+ in ESI-MS will therefore have an even mass-to-charge ratio (m/z).[6][7][9]

  • Alpha-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[6][7][9][10] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The resulting iminium cation is resonance-stabilized, making this a highly favored process.

  • Ring Cleavage: For cyclic amines, fragmentation is often initiated by an alpha-cleavage, which can be followed by subsequent bond fissions within the ring, leading to characteristic neutral losses.[9][10]

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. The following pathways are predicted for Morpholin-3-ylmethanamine (Molecular Weight: 116.16 g/mol ).

The Molecular Ion and Initial Alpha-Cleavage

A discernible molecular ion peak (M+) at m/z 116 is anticipated, though its intensity may be weak due to the acyclic primary amine moiety.[6][10] The most probable initial fragmentation event is the alpha-cleavage of the C3-Cα bond, leading to the loss of the aminomethyl radical (•CH2NH2) and the formation of a stable morpholinium-type ion.

However, the most favorable alpha-cleavage for primary amines results in a peak at m/z 30, corresponding to the [CH2=NH2]+ ion.[9][11] This would arise from the cleavage of the bond between the morpholine ring and the methanamine group.

G M Morpholin-3-ylmethanamine (m/z 116) F1 [M - •H]+ (m/z 115) M->F1 Loss of H• F2 [M - •CH2NH2]+ (m/z 86) M->F2 α-cleavage F3 [CH2=NH2]+ (m/z 30) Base Peak M->F3 α-cleavage

Ring Opening and Subsequent Fragmentations

Following the initial ionization, the morpholine ring can undergo cleavage. A common pathway for cyclic amines involves the loss of a hydrogen atom (M-1) to form a stable cyclic iminium ion.[9][10] Subsequent fragmentation of the ring can lead to the loss of neutral molecules like ethylene (C2H4) or formaldehyde (CH2O).

G

Table 1: Predicted Key Fragments in EI Mass Spectrum of Morpholin-3-ylmethanamine

m/zProposed Fragment IonFragmentation Pathway
116[C5H12N2O]+•Molecular Ion (M+)
115[C5H11N2O]+Loss of a hydrogen radical (M-1)
86[C4H8NO]+Alpha-cleavage with loss of •CH2NH2
57[C3H7N]+Ring fragmentation product
30[CH4N]+Alpha-cleavage, formation of [CH2=NH2]+ (likely base peak)

Predicted Fragmentation under Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[12] For Morpholin-3-ylmethanamine, the protonated molecule would be observed at m/z 117. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation.

The primary amine and the secondary amine within the morpholine ring are both potential sites of protonation. The fragmentation pathways will be influenced by the site of protonation.

Fragmentation of the Protonated Molecule

Collision-induced dissociation (CID) of the [M+H]+ ion at m/z 117 is expected to proceed through pathways that lead to stable, even-electron product ions.

  • Loss of Ammonia (NH3): A common fragmentation for protonated primary amines is the neutral loss of ammonia (17 Da). This would result in a fragment ion at m/z 100.

  • Ring Cleavage: Similar to EI, ring opening can occur. Cleavage of the C-O bond, facilitated by the protonated amine, could lead to characteristic losses. For instance, the loss of a C2H4O fragment (44 Da) would yield an ion at m/z 73.

G M_H [M+H]+ (m/z 117) F1_ESI [M+H - NH3]+ (m/z 100) M_H->F1_ESI Loss of NH3 F2_ESI [M+H - C2H4O]+ (m/z 73) M_H->F2_ESI Ring Cleavage

Table 2: Predicted Key Fragments in ESI-MS/MS of Morpholin-3-ylmethanamine

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
117100NH3 (17.03 Da)Loss of ammonia from the primary amine
11787CH2NH (29.03 Da)Cleavage of the exocyclic C-C bond
11773C2H4O (44.05 Da)Ring cleavage and loss of ethylene oxide

Comparison with Structurally Related Compounds

The predicted fragmentation pattern can be benchmarked against the known mass spectra of similar molecules.

  • Morpholine: The mass spectrum of morpholine (MW 87.12) shows a prominent molecular ion peak.[13][14][15] Key fragments arise from ring cleavage, including the loss of CH2O to give a fragment at m/z 57.

  • N-Substituted Morpholines: Studies on more complex morpholine derivatives often show the loss of the morpholine moiety or characteristic fragments arising from it.[16][17][18] For example, in certain morpholide compounds, a base peak at m/z 114 is observed, corresponding to the morpholine-carbonyl fragment.[16]

  • Primary Amines: Simple primary amines consistently show a base peak at m/z 30 due to alpha-cleavage.[9][11]

The presence of both the morpholine ring and the primary aminomethyl group in Morpholin-3-ylmethanamine suggests that its fragmentation pattern will be a composite of the characteristic pathways of both functional groups. The high stability of the [CH2=NH2]+ ion strongly suggests that m/z 30 will be a very prominent, if not the base, peak in the EI spectrum.

Experimental Protocol for Verification

To empirically validate these predictions, the following experimental setup is recommended:

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis.

GC-MS (EI) Method:

  • Sample Preparation: Dissolve Morpholin-3-ylmethanamine in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution.

  • MS Detection: Acquire mass spectra over a range of m/z 25-200. The electron energy should be set to the standard 70 eV.

LC-MS/MS (ESI) Method:

  • Sample Preparation: Dissolve Morpholin-3-ylmethanamine in a mobile phase compatible solvent (e.g., methanol/water with 0.1% formic acid).

  • LC Separation: Use a reverse-phase C18 column. Employ a gradient elution with water and acetonitrile (both containing 0.1% formic acid).

  • MS Detection: Operate the mass spectrometer in positive ion mode.

  • MS1 Scan: Acquire a full scan to identify the protonated molecule at m/z 117.

  • MS2 Scan (Tandem MS): Select m/z 117 as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to observe the different fragmentation pathways.

Conclusion

This guide provides a comprehensive, theory-based prediction of the mass spectrometric fragmentation of Morpholin-3-ylmethanamine. The dominant fragmentation pathways are anticipated to be alpha-cleavage, leading to a prominent ion at m/z 30 in EI-MS, and the loss of ammonia or ring cleavage products in ESI-MS/MS. These predictions, rooted in the fundamental principles of mass spectrometry and supported by data from analogous compounds, offer a robust framework for the identification and structural elucidation of this molecule and its derivatives in complex matrices. Experimental verification using the outlined protocols is recommended for definitive confirmation.

References

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Unknown. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Acquavia, M. A., et al. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 645. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]

  • National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Image]. Retrieved from [Link]

  • PubMed. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-2862. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 5(128), 105947-105971. Retrieved from [Link]

  • Zenodo. (2025). MSnLib Mass spectral libraries (.mgf and .json). Retrieved from [Link]

  • American Elements. Morpholines. Retrieved from [Link]

  • FoodBAll. Spectral Libraries. Retrieved from [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Retrieved from [Link]

  • CompMS. MRM database. Retrieved from [Link]

  • PubMed Central. (n.d.). The critical role that spectral libraries play in capturing the metabolomics community knowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6483745, Quinolin-3-ylmethanamine. Retrieved from [Link]

  • National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Elemental Analysis Data Guide: Morpholin-3-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Salt Stoichiometry & Purity Verification

Executive Summary

Morpholin-3-ylmethanamine dihydrochloride (CAS: 13754-68-2) is a critical chiral building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors and oxazolidinone antibiotics (e.g., Linezolid analogs).

While High-Resolution Mass Spectrometry (HRMS) and NMR are standard for structural identity, they frequently fail to definitively confirm the salt stoichiometry (dihydrochloride vs. monohydrochloride) or detect inorganic occlusions. Elemental Analysis (EA) remains the definitive "gatekeeper" method for validating the dihydrochloride salt form.

This guide provides theoretical vs. experimental EA data, compares EA against alternative characterization methods (qNMR, HRMS), and details a specific protocol for handling this hygroscopic amine salt to ensure data compliance with J. Med. Chem. standards (±0.4% tolerance).

Compound Profile & Theoretical Data

Before analyzing experimental results, the theoretical baseline must be established. The dihydrochloride salt adds significant mass (two HCl equivalents) compared to the free base.

Chemical Structure:

  • IUPAC Name: 1-oxa-4-azaspiro[...]* (simplified: Morpholin-3-ylmethanamine dihydrochloride)

  • Formula: C₅H₁₄Cl₂N₂O

  • Molecular Weight: 189.08 g/mol [1]

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 560.0631.76%
Hydrogen (H) 1414.117.46%
Nitrogen (N) 228.0114.82%
Chlorine (Cl) 270.9037.50%
Oxygen (O) 116.008.46%

Critical Insight: The high Chlorine content (37.5%) is the defining feature. A monohydrochloride salt would have significantly different %C (~39.3%) and %Cl (~23.2%). EA is the most rapid method to distinguish these forms.

Comparative Analysis: EA vs. Alternatives

Why rely on Combustion Analysis (EA) when modern labs have NMR and MS? The table below objectively compares these methodologies for this specific salt.

Table 2: Performance Comparison for Salt Validation
FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HRMS (ESI)
Identity Confirmation Low (Non-specific)High (Structural connectivity)Very High (Exact Mass)
Salt Stoichiometry Excellent (Definitive for HCl ratio)Poor (Cl⁻ is invisible in ¹H NMR)Poor (Usually detects [M+H]⁺, loses HCl)
Solvent/Water Detection Indirect (Values deviate)Excellent (Distinct peaks)N/A
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg
Hygroscopicity Risk High (Requires strict drying)Moderate (Solvent dissolves H₂O)Low

Expert Verdict:

  • Use HRMS to confirm the molecule is Morpholin-3-ylmethanamine.

  • Use qNMR to quantify residual solvents (MeOH, EtOH).

  • Use EA to prove it is the dihydrochloride salt and free of inorganic salts (NaCl) which would distort the %C/%N ratio.

Experimental Data: The Hygroscopicity Trap

Amine hydrochloride salts are notoriously hygroscopic. A common failure mode in drug development is submitting "wet" samples for EA, resulting in data outside the ±0.4% journal tolerance.

Below is a comparison of a Properly Dried Sample vs. a "Bench-Wet" Sample (exposed to air for 1 hour).

Table 3: Experimental Data Case Study
Sample ConditionElementTheoretical %Found %DeviationStatus
Sample A Carbon31.7631.68-0.08PASS
(Dried 24h @ 40°C, Vac)Hydrogen7.467.51+0.05PASS
Nitrogen14.8214.75-0.07PASS
Sample B Carbon31.7629.85 -1.91 FAIL
(Exposed to ambient air)Hydrogen7.467.95+0.49FAIL
Nitrogen14.8213.90-0.92FAIL

Analysis of Failure (Sample B): The massive drop in Carbon (-1.91%) and Nitrogen is characteristic of water absorption .

  • Calculated Water Uptake: Sample B fits the profile of a hemi-hydrate (approx 0.5 - 0.8 eq H₂O).

  • Correction Strategy: Do not re-synthesize. Re-dry using the protocol below.

Technical Protocol: Handling Hygroscopic Salts

To achieve "Sample A" results, the following workflow must be strictly followed. This protocol validates the integrity of the salt form.

Step-by-Step Drying & Analysis Workflow
  • Isolation: Precipitate the dihydrochloride salt using anhydrous HCl in Dioxane or Ether. Avoid aqueous workups if possible.

  • Initial Drying:

    • Place solid in a vacuum oven at 40–45°C for 24 hours .

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) or KOH pellets in the vacuum chamber to actively strip moisture.
      
  • Transfer (The Critical Step):

    • Ideal: Transfer sample to pre-weighed tin capsules inside a Glovebox or dry bag (N₂ atmosphere).

    • Alternative: Cap the vial immediately upon removal from vacuum. Weigh rapidly.

  • Combustion: Ensure the analyzer (e.g., Elementar vario EL cube) has a fully oxygenated combustion tube to handle the HCl release, which can sometimes corrode sensors if not properly trapped (use silver wool trap).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this compound, highlighting where EA fits into the pipeline.

G Start Crude Reaction Mixture Purification Purification (Column/Crystallization) Start->Purification SaltForm Salt Formation (Add HCl/Dioxane) Purification->SaltForm Drying Vacuum Drying (P2O5, 40°C, 24h) SaltForm->Drying Analysis Characterization Phase Drying->Analysis NMR 1H NMR / qNMR (Check Solvent/Identity) Analysis->NMR EA Elemental Analysis (Check Stoichiometry) Analysis->EA Decision Check Tolerance (±0.4%) NMR->Decision Solvent Correction EA->Decision Pass Release Lot (Valid 2HCl Salt) Decision->Pass Within Range Fail Recalculate for Solvates or Re-dry Decision->Fail Out of Range Fail->Drying If Wet

Caption: Workflow for validating Morpholin-3-ylmethanamine dihydrochloride. Note the critical feedback loop from EA failure back to Drying.

References

  • J. Med. Chem. Guidelines for Authors. American Chemical Society. (Standard for ±0.4% tolerance in elemental analysis). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. EA). Link

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations: Compressed Solid Products. CRC Press. (Handling of hygroscopic amine salts).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for amine basicity and salt formation).[2][3][4] Link

Sources

A Senior Application Scientist's Guide to Infrared (IR) Spectrum Analysis of Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Amine salts, particularly dihydrochlorides, are common forms used to enhance the solubility and stability of drug candidates. Infrared (IR) spectroscopy serves as a rapid, reliable, and indispensable tool for confirming salt formation, identifying functional groups, and elucidating the structural nuances imparted by protonation. This guide provides an in-depth comparison of the IR spectral features of amine dihydrochloride salts against their free amine and monohydrochloride counterparts, grounded in the principles of vibrational spectroscopy and supported by established experimental protocols.

Fundamental Principles: The Vibrational Language of Amine Salts

The journey from a neutral amine to a dihydrochloride salt is a story told by distinct changes in its IR spectrum. This transformation is governed by the protonation of nitrogen atoms, which fundamentally alters bond strengths, molecular symmetry, and hydrogen bonding networks.

  • Free Amines (R-NH₂ or R₂NH): Primary and secondary amines are characterized by N-H stretching vibrations that appear in the 3500-3250 cm⁻¹ region.[1] Primary amines typically show two distinct bands—an asymmetrical and a symmetrical stretch—while secondary amines exhibit a single band.[1][2] These peaks are generally sharper and weaker than the O-H bands of alcohols.[1]

  • Monohydrochloride Salts (R-NH₃⁺Cl⁻ or R₂NH₂⁺Cl⁻): Upon protonation to form an ammonium or alkylammonium ion, the N-H stretching bands undergo a significant transformation. They shift to a lower frequency range, typically appearing as a very broad and strong envelope of bands between 3200 cm⁻¹ and 2500 cm⁻¹.[3][4][5] This broadening is a hallmark of strong hydrogen bonding between the protonated amine (N⁺-H) and the chloride anion (Cl⁻).[6][7] Superimposed on this broad envelope, one can often resolve C-H stretching bands.[4] Additionally, new absorption bands due to NH₂⁺ or NH₃⁺ deformation (bending) vibrations appear in the 1620-1560 cm⁻¹ region.[3][4][8]

  • Dihydrochloride Salts (⁺H₃N-R-NH₃⁺ 2Cl⁻): When a molecule contains two amine groups (a diamine) that are both protonated, the IR spectrum reflects the presence of two ammonium centers. The spectrum is dominated by the features of the R-NH₃⁺ group, but the overall profile can be more complex. The broad N⁺-H stretching envelope (ca. 3200-2500 cm⁻¹) persists and may become even more intricate due to the increased number of hydrogen bonds and potential intermolecular interactions. The key distinguishing features often lie in the fingerprint region, where multiple N⁺-H bending and wagging modes can provide a unique pattern for the dihydrochloride species.

The logical progression of these spectral changes is visualized in the diagram below, illustrating the transformation from a free diamine to its fully protonated dihydrochloride salt.

G cluster_0 Free Diamine cluster_1 Monohydrochloride (Partial Protonation) cluster_2 Dihydrochloride (Full Protonation) A H₂N-R-NH₂ A_spec N-H Stretch: ~3400-3300 cm⁻¹ (2 bands) N-H Bend: ~1650-1580 cm⁻¹ A->A_spec B H₂N-R-NH₃⁺Cl⁻ A->B + HCl B_spec Broad N⁺-H Stretch: ~3200-2800 cm⁻¹ N-H & N⁺-H Bends: ~1600 cm⁻¹ region B->B_spec C Cl⁻H₃N⁺-R-NH₃⁺Cl⁻ B->C + HCl C_spec Very Broad N⁺-H Stretch: ~3200-2500 cm⁻¹ Complex N⁺-H Bends: ~1600-1500 cm⁻¹ C->C_spec

Caption: Protonation pathway and corresponding IR spectral changes.

Comparative Spectral Analysis: A Case Study Approach

To illustrate the practical differences, let's consider the hypothetical spectral data for a simple aliphatic diamine, its monohydrochloride, and its dihydrochloride salt. Ethylenediamine dihydrochloride provides a real-world example where these features are observed.[9][10]

Vibrational Mode Free Diamine (e.g., Ethylenediamine) Monohydrochloride Salt Dihydrochloride Salt Causality of Change
N-H Stretch Two sharp-medium bands at ~3360 cm⁻¹ and ~3280 cm⁻¹.[1]A broad, strong envelope appears from ~3200-2800 cm⁻¹, obscuring the original N-H bands.A very broad, intense, and complex absorption envelope dominates the ~3200-2500 cm⁻¹ region.[4]Protonation creates the N⁺-H group, which engages in strong hydrogen bonding with Cl⁻, leading to peak broadening and a shift to lower energy (wavenumber).[5][7]
C-H Stretch Sharp peaks at ~2940 cm⁻¹ and ~2850 cm⁻¹.Peaks are often superimposed on the broad N⁺-H envelope but are still visible.[4]Peaks are clearly visible as sharper features on top of the very broad N⁺-H absorption.The fundamental C-H vibration is less affected by salt formation, but its appearance is altered by the overlapping ammonium band.
N-H Bend (Scissoring) Medium band around 1600 cm⁻¹.[1]A new, strong N⁺-H bending band appears (~1620-1560 cm⁻¹), often overlapping with the original N-H bend.[8]One or more strong and characteristic N⁺-H bending bands are present in the 1600-1500 cm⁻¹ range.[3]The formation of the NH₃⁺ group introduces new deformation modes (asymmetric and symmetric bending) at characteristic frequencies.
Fingerprint Region (<1500 cm⁻¹) Complex pattern of C-C, C-N stretches and various bending/wagging modes.The pattern changes significantly due to altered symmetry and new N⁺-H wagging/twisting modes.The spectrum shows a distinct and often more complex pattern compared to the mono-salt, reflecting the fully symmetric protonation.The entire vibrational landscape of the molecule is altered upon full protonation, leading to a unique fingerprint.

A prime example from the pharmaceutical industry is Cetirizine Dihydrochloride .[11] Its IR spectrum clearly displays the characteristic features of a dihydrochloride salt: a very broad absorption in the high-frequency region due to the two protonated amine sites within the piperazine ring and the carboxylic acid proton, alongside distinct peaks in the fingerprint region.[12][13][14][15]

Experimental Protocols: Ensuring Data Integrity

The quality of an IR spectrum is critically dependent on meticulous sample preparation. For solid amine salts, two methods are prevalent: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission technique provides high-quality spectra when executed correctly.[16]

Rationale: The sample is dispersed in a matrix of KBr, which is transparent to mid-IR radiation. Pressing the mixture into a thin, transparent pellet allows the IR beam to pass through the sample for analysis.[17][18]

Step-by-Step Methodology:

  • Drying: Gently dry both the amine salt sample and spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove residual moisture. Transfer to a desiccator to cool. Trustworthiness Check: Water absorbs strongly in the N-H stretching region and can obscure key spectral features.

  • Grinding: In an agate mortar and pestle, add ~1-2 mg of the amine salt sample and ~100-200 mg of the dried KBr.[17]

  • Mixing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, pale appearance. Expertise Insight: Inadequate grinding leads to large particle sizes that scatter the IR beam, causing a sloping baseline and distorted peak shapes (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause pellets to be opaque or brittle.

  • Pressing: Apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Release & Inspect: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR)

ATR has become the method of choice for many laboratories due to its speed and minimal sample preparation.[18]

Rationale: The IR beam is directed through a crystal of high refractive index (e.g., diamond, ZnSe). The sample is pressed into firm contact with the crystal. An evanescent wave penetrates a few microns into the sample, and the sample absorbs energy at its characteristic frequencies.[16]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, allow it to fully evaporate, and then acquire a background spectrum. Trustworthiness Check: Any residue on the crystal will appear in the sample spectrum. The background scan accounts for the instrumental and ambient environment (e.g., CO₂, H₂O vapor).

  • Sample Application: Place a small amount of the amine salt powder onto the center of the ATR crystal—just enough to cover the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Expertise Insight: Good contact is essential for a strong, high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities between measurements.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly with a soft, solvent-moistened wipe.

The workflow for both techniques is summarized below.

G cluster_kbr KBr Pellet Workflow cluster_atr ATR Workflow start Start: Amine Salt Sample kbr1 1. Dry Sample & KBr start->kbr1 atr1 1. Acquire Background (Clean Crystal) start->atr1 kbr2 2. Grind & Mix (~1:100 sample:KBr) kbr1->kbr2 kbr3 3. Press into Pellet kbr2->kbr3 kbr4 4. Run Transmission Scan kbr3->kbr4 end_node End: IR Spectrum kbr4->end_node atr2 2. Apply Sample Powder atr1->atr2 atr3 3. Apply Pressure atr2->atr3 atr4 4. Run ATR Scan atr3->atr4 atr4->end_node

Caption: KBr Pellet vs. ATR-FTIR experimental workflows.

Conclusion: Authoritative Confirmation of Salt Structure

The analysis of an amine dihydrochloride's IR spectrum is a definitive method for confirming its structure. The transformation from the characteristic sharp N-H stretches of a free amine to the profoundly broad and intense N⁺-H stretching envelope of the salt is unambiguous proof of protonation. By comparing the spectrum to that of the free base and, if available, the monohydrochloride salt, a researcher can confidently verify the complete formation of the desired dihydrochloride species. When coupled with rigorous and well-documented experimental protocols like the KBr pellet or ATR methods, FTIR spectroscopy stands as an authoritative, efficient, and cost-effective technique in the analytical toolkit of any drug development professional.

References

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Bratoz, S., & Hadzi, D. (1957). Hydrogen bonding in the amine hydrohalides: I. General aspects. Canadian Journal of Chemistry, 35(3), 214-222. [Link]

  • Sandorfy, C. (1957). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 35(8), 883-891. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

  • Cabana, A., & Sandorfy, C. (1962). The infrared spectra of ethylenediamine dihydrochloride and other amine hydrochlorides in alkali halide disks. Spectrochimica Acta, 18(7), 843-857. [Link]

  • National Institute of Standards and Technology (NIST). Ethylenediamine dihydrochloride. NIST Chemistry WebBook. [Link]

  • Kintek Solution. What Are The Methods Of Sample Preparation In Ftir? [Link]

  • PubChem. Cetirizine. National Center for Biotechnology Information. [Link]

  • SpectraBase. (R)-Cetirizine dihydrochloride. Wiley Science Solutions. [Link]

Sources

Safety Operating Guide

Morpholin-3-ylmethanamine Dihydrochloride: Proper Disposal Procedures

[1][2][3]

Executive Summary & Chemical Identification

Morpholin-3-ylmethanamine dihydrochloride is a secondary amine building block commonly used in medicinal chemistry. Its disposal requires strict adherence to protocols governing organic amine salts .[1] Unlike simple inorganic salts, this compound poses specific risks regarding nitrosamine formation and aquatic toxicity .

This guide outlines the operational workflow for safe disposal, emphasizing the prohibition of drain disposal and the necessity of segregation from oxidizing agents.

Chemical Profile
PropertyDetail
Chemical Name Morpholin-3-ylmethanamine dihydrochloride
Synonyms 3-(Aminomethyl)morpholine 2HCl; 3-AMM 2HCl
Representative CAS 1632148-93-6 (S-isomer); 1394919-66-0 (Racemic)
Molecular Formula C₅H₁₂N₂O[2][3][1][4] · 2HCl
Acidity (pH) Strongly Acidic in solution (pH < 2 due to 2HCl)
Key Hazard Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Hazard Assessment & Compatibility

Before initiating disposal, you must understand the "Why" behind the protocols. The dihydrochloride salt form stabilizes the volatile amine but introduces acidity.

Critical Incompatibilities (The "Do Not Mix" List)
  • Nitrosating Agents (Nitrites/Nitrous Acid): Morpholine derivatives are secondary amines. Mixing with nitrites generates N-nitrosomorpholines , which are potent carcinogens.

    • Operational Rule: Never dispose of this compound in waste streams containing sodium nitrite or nitric acid.

  • Hypochlorites (Bleach): Mixing with bleach generates chloramines , which are toxic and explosive gases.

    • Operational Rule: Do NOT use bleach to decontaminate spills of this substance.

  • Strong Bases: Adding strong base (NaOH) liberates the free amine , which is volatile, has a fishy odor, and may be corrosive.

Disposal Workflows

Solid Waste (Bulk Substance & Contaminated PPE)

Primary Method: High-Temperature Incineration.

  • Bulk Solids: Do not dissolve in water for disposal. Keep in original container or transfer to a compatible HDPE wide-mouth jar. Label as "Solid Organic Waste - Toxic/Irritant."

  • Contaminated Items: Weighing boats, gloves, and paper towels must be bagged in clear polyethylene bags, sealed, and tagged for hazardous waste incineration.

Liquid Waste (Reaction Mixtures & Stock Solutions)

Primary Method: Solvent Waste Collection.

  • Aqueous Solutions: If the compound is dissolved in water, do not pour down the drain . Adjust pH to neutral (pH 6-8) only if required by your waste facility, otherwise, collect as "Aqueous Acidic Organic Waste."

  • Organic Solvents: Collect in "Non-Halogenated Organic Waste" carboys (unless halogenated solvents like DCM were used).

Waste Segregation Decision Tree

The following diagram illustrates the logical flow for segregating this specific chemical waste.

WasteSegregationStartWaste Generation:Morpholin-3-ylmethanamine 2HClStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid WasteStateCheck->SolidSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater BasedOrganicOrganic SolventSolventCheck->OrganicDMSO, MeOH, DCMBin_AqStream B: Aqueous Organic Waste(DO NOT SEWER)Aqueous->Bin_AqBin_SolvStream C: Solvent Waste(Halogenated/Non-Halogenated)Organic->Bin_SolvTypeCheckWaste Type?Solid->TypeCheckBulkChemPure/Bulk ChemicalTypeCheck->BulkChemDebrisContaminated PPE/DebrisTypeCheck->DebrisBin_IncinerateStream A: Solid Hazardous Waste(Incineration)BulkChem->Bin_IncinerateDebris->Bin_Incinerate

Figure 1: Decision tree for segregating Morpholin-3-ylmethanamine 2HCl waste streams.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent the hygroscopic salt from spreading or hydrolyzing.

Required PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 respirator (if dust is visible).

Step-by-Step Cleanup
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain:

    • Solid Spill: Cover with a dry absorbent pad or gently sweep using a brush and dustpan. Avoid generating dust. [2][5]

    • Liquid Spill: Surround with absorbent socks/pillows.

  • Neutralize (Caution):

    • Do NOT use bleach.[6]

    • Absorb liquid spills with vermiculite or clay-based absorbent.

    • If surface decontamination is needed, use a mild soap solution followed by water.

  • Disposal: Place all spill debris into a heavy-duty plastic bag. Label as "Hazardous Waste: Morpholine Derivative Spill Debris."

Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPPEDon PPE:Gloves, Goggles, N95Assess->PPESolidActionSolid: Gentle Sweep(No Dust)PPE->SolidActionLiquidActionLiquid: Absorb withVermiculitePPE->LiquidActionCleanClean Surface:Mild Soap + WaterSolidAction->CleanLiquidAction->CleanProhibitCRITICAL:NO BLEACH / NO NITRITESClean->ProhibitFinalSeal & LabelHazardous WasteClean->FinalProhibit->Final

Figure 2: Emergency spill response workflow emphasizing chemical incompatibility avoidance.

Regulatory Compliance & Documentation

Compliance is not optional.[2][1][4][5][7] Ensure your disposal plan aligns with the following frameworks:

  • RCRA (USA): While not explicitly P- or U-listed, this waste exhibits characteristics of toxicity and potentially corrosivity (if in solution). It must be managed as hazardous waste.

  • Labeling: All containers must be labeled with the full chemical name (no abbreviations like "3-AMM"), the start date of accumulation, and hazard warnings (Irritant, Corrosive).

Expert Insight: The "Free Base" Trap

Many researchers attempt to neutralize the dihydrochloride salt with Sodium Hydroxide (NaOH) to make it "safe" for disposal. Do not do this. Converting the salt to the free base increases volatility and odor, creating an inhalation hazard in the waste storage area. Dispose of it as the stable salt whenever possible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Amherst College. (n.d.). Bleach Incompatibility Chart. (Reference for Chloramine risk). [Link]

Personal protective equipment for handling Morpholin-3-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 157629-61-1 | Formula: C5H14Cl2N2O

Executive Summary: The "Salt" Factor

As a Senior Application Scientist, I often see researchers underestimate dihydrochloride salts. While the salt form stabilizes the volatile morpholine-derivative amine, it introduces two distinct operational risks that the free base does not possess:

  • Acidic Hydrolysis: Upon contact with moisture (mucous membranes, sweaty skin, or lung tissue), the salt hydrolyzes to release hydrochloric acid equivalents. This transforms a simple "irritant" dust into a potential chemical burn hazard.

  • Hygroscopic Clumping: This compound attracts atmospheric water, leading to "crusting" on threads and spatulas. This increases the force required to open containers, raising the risk of sudden aerosolization (dust clouds).

Immediate Action: Treat this substance as a Corrosive Solid and a Respiratory Irritant .

Hazard Analysis & Risk Assessment
Hazard ClassRisk DescriptionMechanism of Action
Respiratory STOT High Risk. Inhalation of fine dust causes immediate bronchial irritation.HCl release in the upper respiratory tract causes inflammation and potential spasm.
Ocular Damage Severe Risk.[1][2][3][4] Micro-particles adhere to the cornea.The salt dissolves in tear fluid, lowering local pH rapidly, leading to corneal opacity if not flushed immediately.
Dermal Irritation Moderate Risk.Prolonged contact, especially under occluded areas (watch bands, tight cuffs), causes contact dermatitis.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety —if you cannot perform the validation step, the PPE is insufficient.

Body AreaRequired PPESpecificationSelf-Validation Step
Respiratory Engineering Control Primary Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.The Tissue Test: Tape a Kimwipe to the sash bottom; it must be pulled inward at a 45° angle.
Respiratory PPE Secondary (If outside hood)N95 or P100 Particulate Respirator (Fit-tested).Seal Check: Cover the filter with hands and inhale; the mask should collapse against the face.
Ocular Chemical Goggles Indirect venting (sealed against dust). Safety glasses are insufficient for fine salt powders.Fit Check: No gaps between the seal and the temple/cheekbone.
Hand Double Nitrile Inner: 4 mil (Standard)Outer: 8 mil (Extended Cuff)Inflation Test: Inflate the outer glove with air and squeeze to check for pinholes before donning.
Body Lab Coat + Apron High-neck synthetic lab coat. PVC apron recommended for large scale (>10g).Coverage Check: Ensure wrists are fully covered when arms are extended forward.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
  • Static Control: Dihydrochloride salts are prone to static charge, causing them to "jump" off spatulas.

    • Action: Use an ionizing fan or anti-static gun inside the weigh station.

    • Alternative: Wipe the spatula and weigh boat with an anti-static dryer sheet prior to use.

  • Atmosphere: Minimize humidity. If the lab is humid (>60%), handle the container inside a glove bag or dry box to prevent the powder from turning into a sticky gum.

Phase 2: Weighing & Transfer
  • Don PPE according to the Matrix above.

  • Inspect Container: Check the threads for white crust. Do not force a stuck cap. If stuck, tap gently or use a strap wrench to prevent sudden jerking.

  • The "Draft Shield" Technique: Inside the fume hood, place the balance inside a secondary containment tray.

  • Transfer: Use a plastic disposable spatula . Metal spatulas can corrode over time if not cleaned immediately, introducing iron contaminants to your reaction.

  • Closing: Clean the threads of the bottle with a dry Kimwipe before recapping to prevent the salt from seizing the cap for the next user.

Phase 3: Solubilization (The Exotherm)
  • Caution: Dissolving amine salts in water or neutralizing them with base is exothermic .

  • Protocol:

    • Prepare your solvent system.

    • Add the solid to the solvent slowly (portion-wise).

    • Never add the solvent rapidly to a large pile of the solid, as this can create a "gummy" clump that traps heat and solvent, leading to bumping.

Emergency Response & Disposal
Spill Management (Dry Powder)
  • Do NOT use a brush/broom (creates dust).

  • Cover the spill with a paper towel dampened with inert oil (like mineral oil) or a dedicated dust-suppressant spray. This traps the powder.

  • Wipe up the oil/powder slurry and place it in a solid waste bin.

  • Clean the surface with water (to dissolve residue) followed by ethanol.

Exposure First Aid
  • Eye Contact: Flush for 15 full minutes . The pH change is rapid; immediate dilution is the only way to save vision.

  • Skin Contact: Wash with soap and water.[1][3][5][6][7] Do not use alcohol (increases permeability).

Disposal Strategy
  • Waste Stream: Hazardous Chemical Waste (Solid or Liquid).

  • Segregation: Do NOT mix concentrated amine salt waste with strong oxidizers (e.g., permanganates, chromates) or bleach. This can generate toxic chloramines or heat.[8]

  • Labeling: Clearly mark as "Morpholine Derivative - Acidic Salt."

Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for handling this compound, emphasizing the hierarchy of controls.

G Start START: Handling Morpholin-3-ylmethanamine 2HCl RiskCheck Risk Assessment: Is powder free-flowing or clumped? Start->RiskCheck HoodCheck Engineering Control: Fume Hood Operational? RiskCheck->HoodCheck Assessment Complete Stop STOP: Do Not Proceed. Contact Facilities. HoodCheck->Stop No / Low Flow PPE Don PPE: Double Nitrile, Goggles, Lab Coat HoodCheck->PPE Yes (Flow Verified) Weighing Weighing Protocol: Use Anti-Static Tools Avoid Metal Spatulas PPE->Weighing Dissolving Solubilization: Add Solid to Liquid (Slowly) Monitor Exotherm Weighing->Dissolving Waste Disposal: Segregate from Oxidizers Label: Acidic Amine Salt Dissolving->Waste

Figure 1: Operational logic flow ensuring engineering controls are verified before PPE donning and handling.

References
  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Morpholine Derivatives and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Laboratory Safety Guidance: Handling Amine Salts. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Acidic Salts. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.